(3,3-Dimethylcyclobutyl)methanol
Description
Properties
IUPAC Name |
(3,3-dimethylcyclobutyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-7(2)3-6(4-7)5-8/h6,8H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEELTMBMTSMJSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10505894 | |
| Record name | (3,3-Dimethylcyclobutyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10505894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75017-17-3 | |
| Record name | (3,3-Dimethylcyclobutyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10505894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of (3,3-Dimethylcyclobutyl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the primary synthesis routes for (3,3-dimethylcyclobutyl)methanol, a valuable building block in medicinal chemistry and materials science. The document provides a comparative analysis of viable synthetic pathways, complete with detailed experimental protocols, quantitative data, and logical workflow diagrams to facilitate reproducible and efficient synthesis.
Introduction
This compound is a key intermediate characterized by a sterically hindered cyclobutane ring. This structural motif is of significant interest in drug discovery for its ability to impart unique conformational constraints on molecules, potentially leading to improved metabolic stability, and binding affinity. This guide outlines the most effective and commonly employed synthetic strategies to obtain this compound, focusing on clarity, and reproducibility for a specialized audience.
Core Synthesis Routes
The synthesis of this compound is most effectively achieved through the reduction of 3,3-dimethylcyclobutane-1-carboxylic acid. Alternative pathways, such as those originating from 3,3-dimethylcyclobutanecarbonitrile or 3,3-dimethylcyclobutane-1-carbaldehyde, are also considered, providing a comprehensive overview of the available synthetic options.
Route 1: Reduction of 3,3-Dimethylcyclobutanecarboxylic Acid
This is the most direct and widely utilized method for the preparation of this compound. The synthesis is a two-step process: first, the synthesis of the carboxylic acid precursor, followed by its reduction to the target alcohol.
Step 1: Synthesis of 3,3-Dimethylcyclobutanecarboxylic Acid
A common method for the synthesis of 3,3-dimethylcyclobutanecarboxylic acid involves the hydrolysis of a suitable precursor. One documented method involves the reaction of an intermediate, referred to as 285C, in pyridine at elevated temperatures, followed by an acidic workup.[1]
Step 2: Reduction of 3,3-Dimethylcyclobutanecarboxylic Acid to this compound
Carboxylic acids can be effectively reduced to primary alcohols using strong reducing agents such as Lithium Aluminum Hydride (LiAlH₄) or Borane (BH₃).
-
Using Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a potent reducing agent capable of converting carboxylic acids to alcohols.[2][3][4][5] The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF).
-
Using Borane (BH₃): Borane, often used as a complex with THF (BH₃·THF) or dimethyl sulfide (BH₃·SMe₂), is a more chemoselective reagent for the reduction of carboxylic acids.[6][7][8][9] This method can be advantageous when other reducible functional groups are present in the molecule.
Route 2: From 3,3-Dimethylcyclobutanecarbonitrile
An alternative pathway involves the use of 3,3-dimethylcyclobutanecarbonitrile as the starting material. This route would typically involve hydrolysis of the nitrile to the corresponding carboxylic acid, followed by reduction as described in Route 1. Direct reduction of the nitrile to the alcohol is less common and may require multiple steps.
Route 3: From 3,3-Dimethylcyclobutane-1-carbaldehyde
The synthesis can also be envisioned starting from 3,3-dimethylcyclobutane-1-carbaldehyde. This aldehyde can be reduced to the target primary alcohol using a variety of reducing agents, including sodium borohydride (NaBH₄) or catalytic hydrogenation. The synthesis of the aldehyde precursor is a key step in this route.
Data Presentation
The following tables summarize the quantitative data for the key steps in the synthesis of this compound.
Table 1: Synthesis of 3,3-Dimethylcyclobutanecarboxylic Acid
| Precursor | Reagents and Conditions | Product | Yield | Reference |
| Intermediate 285C | Pyridine, 120 °C, 16 h | 3,3-Dimethylcyclobutanecarboxylic Acid | 91% | [1] |
Table 2: Reduction of Carboxylic Acids to Primary Alcohols (General)
| Reducing Agent | Solvent | General Conditions | Product | Notes |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Diethyl Ether or THF | 0 °C to reflux | Primary Alcohol | Strong, non-selective reducing agent.[2][3][4][5] |
| Borane (BH₃·THF or BH₃·SMe₂) | THF | 0 °C to room temperature | Primary Alcohol | More chemoselective than LiAlH₄.[6][7][8][9] |
Experimental Protocols
Protocol 1: Synthesis of 3,3-Dimethylcyclobutanecarboxylic Acid
This protocol is based on a general procedure found in the literature.[1]
Materials:
-
Intermediate 285C (1.0 eq)
-
Pyridine
-
1.5 N HCl (aq)
-
Diethyl ether
-
Saturated brine solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve Intermediate 285C in pyridine in a round-bottom flask equipped with a reflux condenser.
-
Heat the reaction mixture to 120 °C and stir for 16 hours.
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of 1.5 N aqueous HCl at 0 °C.
-
Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers and wash with saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3,3-dimethylcyclobutanecarboxylic acid.
Protocol 2: General Procedure for the Reduction of a Carboxylic Acid with LiAlH₄
Materials:
-
Carboxylic Acid (e.g., 3,3-Dimethylcyclobutanecarboxylic Acid) (1.0 eq)
-
Lithium Aluminum Hydride (LiAlH₄) (1.5 - 3.0 eq)
-
Anhydrous Diethyl Ether or THF
-
Water
-
10% Sulfuric Acid (aq) or 15% NaOH (aq)
Procedure:
-
To a stirred suspension of LiAlH₄ in anhydrous diethyl ether or THF at 0 °C under an inert atmosphere, slowly add a solution of the carboxylic acid in the same solvent.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux if necessary until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). Alternatively, slowly add ethyl acetate to consume excess hydride, followed by a careful addition of water and then dilute acid.
-
Filter the resulting aluminum salts through a pad of Celite®.
-
Extract the filtrate with diethyl ether.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the primary alcohol.
Protocol 3: General Procedure for the Reduction of a Carboxylic Acid with Borane
Materials:
-
Carboxylic Acid (e.g., 3,3-Dimethylcyclobutanecarboxylic Acid) (1.0 eq)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂) or Borane-THF complex (BH₃·THF) (approx. 1.0 eq)
-
Anhydrous THF
-
Methanol or Ethanol
-
Water
-
Dichloromethane or Ethyl Acetate
Procedure:
-
To a solution of the carboxylic acid in dry THF at 0 °C, add the borane solution dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC). Gentle heating may be required in some cases.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of methanol or ethanol.
-
After stirring for a further 2 hours at room temperature, pour the mixture into water and extract with dichloromethane or ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude alcohol, which can be purified by column chromatography.
Mandatory Visualization
The following diagrams illustrate the described synthetic pathways and workflows.
Caption: Primary synthesis route to this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. 3,3-DIMETHYLCYCLOBUTANECARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. orgosolver.com [orgosolver.com]
- 4. ch.ic.ac.uk [ch.ic.ac.uk]
- 5. 2. LiAlH4 | PPT [slideshare.net]
- 6. Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Borane Reagents [organic-chemistry.org]
- 9. youtube.com [youtube.com]
Synthesis of (3,3-Dimethylcyclobutyl)methanol from Isobutyraldehyde: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a comprehensive synthetic pathway for the preparation of (3,3-dimethylcyclobutyl)methanol, a valuable building block in medicinal chemistry and materials science, starting from the readily available precursor, isobutyraldehyde. The synthesis involves a multi-step sequence, commencing with the conversion of isobutyraldehyde to isobutylene, followed by the construction of the sterically hindered 3,3-dimethylcyclobutane core via a [2+2] cycloaddition. Subsequent functional group manipulations lead to the target primary alcohol. An alternative route involving the synthesis and reduction of 3,3-dimethylcyclobutanecarboxylic acid is also presented. This document provides detailed experimental protocols, quantitative data, and visual representations of the synthetic workflows.
I. Primary Synthetic Pathway: From Isobutyraldehyde to this compound via a Cyclobutanone Intermediate
This primary route is a five-step process that offers a logical and feasible approach to the target molecule.
Logical Workflow of the Primary Synthetic Pathway
Caption: Overall workflow of the primary synthetic route.
Step 1: Reduction of Isobutyraldehyde to Isobutanol
The initial step involves the reduction of isobutyraldehyde to isobutanol. This is a standard transformation that can be achieved with high efficiency using common reducing agents.
Experimental Protocol:
-
A solution of isobutyraldehyde (1.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C in an ice bath.
-
A solution of sodium borohydride (NaBH₄, 1.1 eq) in a minimal amount of a suitable solvent (e.g., ethanol or water, added cautiously) is added dropwise to the stirred isobutyraldehyde solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure to yield isobutanol.
| Parameter | Value |
| Starting Material | Isobutyraldehyde |
| Reagent | Sodium Borohydride (NaBH₄) |
| Solvent | Diethyl Ether or THF |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours |
| Typical Yield | >95% |
Table 1: Quantitative data for the reduction of isobutyraldehyde.
Step 2: Dehydration of Isobutanol to Isobutylene
The resulting isobutanol is dehydrated to produce isobutylene, a key gaseous intermediate for the subsequent cycloaddition.
Experimental Protocol:
-
A packed-bed reactor is prepared with an activated alumina (Al₂O₃) catalyst.
-
The catalyst is heated to the reaction temperature (typically 300-350 °C) under a flow of an inert gas (e.g., nitrogen).
-
Isobutanol is vaporized and passed over the heated catalyst bed.[1][2]
-
The gaseous effluent, primarily isobutylene, is passed through a condenser to remove any unreacted isobutanol and water, and then collected. The conversion and selectivity can be analyzed by gas chromatography (GC).
| Parameter | Value | Reference |
| Starting Material | Isobutanol | [1][2] |
| Catalyst | Activated Alumina (Al₂O₃) | [1][2] |
| Temperature | 300-350 °C | [1] |
| Conversion of Isobutanol | Up to 98.8% | [2] |
| Selectivity for Isobutylene | Up to 95% | [2] |
Table 2: Quantitative data for the dehydration of isobutanol.
Step 3: [2+2] Cycloaddition of Isobutylene with Dichloroketene
This crucial step involves the formation of the cyclobutane ring. Dichloroketene, generated in situ from trichloroacetyl chloride and activated zinc, undergoes a [2+2] cycloaddition with isobutylene to yield 2,2-dichloro-4,4-dimethylcyclobutanone.
Experimental Protocol:
-
A flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser is charged with activated zinc dust (e.g., zinc-copper couple, 1.5 eq) and anhydrous diethyl ether under an inert atmosphere.
-
A solution of isobutylene (condensed at low temperature, ~1.2 eq) in anhydrous diethyl ether is added to the flask.
-
A solution of trichloroacetyl chloride (1.0 eq) in anhydrous diethyl ether is added dropwise from the dropping funnel to the vigorously stirred suspension over several hours. The reaction is typically exothermic and may require external cooling to maintain a gentle reflux.
-
After the addition is complete, the reaction mixture is stirred at room temperature overnight.
-
The reaction mixture is filtered to remove excess zinc, and the filtrate is washed sequentially with cold dilute hydrochloric acid, saturated aqueous sodium bicarbonate, and brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to give the crude 2,2-dichloro-4,4-dimethylcyclobutanone, which can be purified by vacuum distillation.
Step 4: Dechlorination of 2,2-Dichloro-4,4-dimethylcyclobutanone
The dichlorinated cyclobutanone is then dehalogenated to afford 3,3-dimethylcyclobutanone.
Experimental Protocol:
-
A flask is charged with 2,2-dichloro-4,4-dimethylcyclobutanone (1.0 eq) and a suitable solvent such as acetic acid or ethanol.
-
Activated zinc dust (excess, e.g., 3-5 eq) is added portion-wise to the stirred solution. The reaction is often exothermic.
-
The mixture is stirred at room temperature or with gentle heating until the reaction is complete (monitored by GC or TLC).
-
The reaction mixture is filtered to remove excess zinc, and the solvent is removed under reduced pressure.
-
The residue is taken up in diethyl ether and washed with water and brine. The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is evaporated. The resulting 3,3-dimethylcyclobutanone can be purified by distillation.
| Parameter | Value |
| Starting Material | 2,2-Dichloro-4,4-dimethylcyclobutanone |
| Reagent | Activated Zinc Dust |
| Solvent | Acetic Acid or Ethanol |
| Temperature | Room Temperature to mild heating |
| Typical Yield | 70-85% |
Table 3: Quantitative data for the dechlorination step.
Step 5: Wittig Reaction of 3,3-Dimethylcyclobutanone
The ketone is converted to an exocyclic methylene group via a Wittig reaction, yielding 1-methylene-3,3-dimethylcyclobutane.
Experimental Protocol:
-
In a flame-dried flask under an inert atmosphere, methyltriphenylphosphonium bromide (1.1 eq) is suspended in anhydrous THF.
-
The suspension is cooled to 0 °C, and a strong base such as n-butyllithium (n-BuLi, 1.1 eq) is added dropwise, resulting in the formation of the yellow-orange ylide.
-
The mixture is stirred at 0 °C for 30 minutes and then a solution of 3,3-dimethylcyclobutanone (1.0 eq) in anhydrous THF is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred for several hours until completion.
-
The reaction is quenched with a saturated aqueous solution of NH₄Cl.
-
The product is extracted with pentane or diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and the solvent is carefully removed by distillation at atmospheric pressure to avoid loss of the volatile product. The crude product can be further purified by fractional distillation.[1]
Step 6: Hydroboration-Oxidation of 1-Methylene-3,3-dimethylcyclobutane
The final step involves the anti-Markovnikov hydration of the exocyclic double bond to produce the target primary alcohol.
Experimental Protocol:
-
A solution of 1-methylene-3,3-dimethylcyclobutane (1.0 eq) in anhydrous THF is prepared in a flame-dried flask under an inert atmosphere and cooled to 0 °C.
-
A solution of borane-tetrahydrofuran complex (BH₃·THF, ~0.4 eq of BH₃) is added dropwise.
-
The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for an additional 2-4 hours.
-
The reaction is cooled to 0 °C, and water is added cautiously, followed by the slow, dropwise addition of aqueous sodium hydroxide (e.g., 3M NaOH) and then 30% hydrogen peroxide (H₂O₂).
-
The mixture is stirred at room temperature for several hours or until the oxidation is complete.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The crude this compound can be purified by column chromatography or vacuum distillation.[3][4][5]
II. Alternative Synthetic Pathway: via 3,3-Dimethylcyclobutanecarboxylic Acid
An alternative approach involves the synthesis of 3,3-dimethylcyclobutanecarboxylic acid, which is then reduced to the target alcohol. While the synthesis of the carboxylic acid from isobutylene is not as direct as the cycloaddition route, it provides another viable option.
Logical Workflow of the Alternative Synthetic Pathway
Caption: Overall workflow of the alternative synthetic route.
Step 1: Synthesis of 3,3-Dimethylcyclobutanecarboxylic Acid
A known method for the synthesis of this carboxylic acid involves the cyclization of a suitable precursor, which could potentially be derived from isobutylene through several steps (e.g., via a malonic ester synthesis with a 1,3-dihalide derived from isobutylene). A literature procedure for a related transformation is provided for context.[6][7]
Experimental Protocol (Adapted from a similar synthesis):
A detailed multi-step procedure would be required to convert isobutylene to a suitable precursor for this cyclization. However, once the precursor is obtained, the final steps could be analogous to known procedures for forming cyclobutanecarboxylic acids.
Step 2: Reduction of 3,3-Dimethylcyclobutanecarboxylic Acid
The carboxylic acid is a suitable precursor for reduction to the primary alcohol using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).
Experimental Protocol:
-
A solution of 3,3-dimethylcyclobutanecarboxylic acid (1.0 eq) in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous THF at 0 °C under an inert atmosphere.
-
The reaction mixture is then heated to reflux for several hours until the reduction is complete.
-
The reaction is cooled to 0 °C and quenched by the sequential and careful dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
The resulting granular precipitate is filtered off and washed with THF or diethyl ether.
-
The combined filtrate is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield this compound. The product can be purified by vacuum distillation.[8][9]
| Parameter | Value | Reference |
| Starting Material | 3,3-Dimethylcyclobutanecarboxylic Acid | [8][9] |
| Reagent | Lithium Aluminum Hydride (LiAlH₄) | [8][9] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | [8][9] |
| Temperature | 0 °C to Reflux | [8][9] |
| Typical Yield | High | [8][9] |
Table 4: Quantitative data for the reduction of 3,3-dimethylcyclobutanecarboxylic acid.
III. Conclusion
This guide has detailed two viable synthetic routes for the preparation of this compound from isobutyraldehyde. The primary pathway, proceeding through a 3,3-dimethylcyclobutanone intermediate, offers a logical sequence of well-established reactions. The alternative route, via the reduction of 3,3-dimethylcyclobutanecarboxylic acid, provides another strategic option. The choice of route may depend on the availability of specific reagents and the desired scale of the synthesis. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. reddit.com [reddit.com]
- 4. m.youtube.com [m.youtube.com]
- 5. scielo.br [scielo.br]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. orgosolver.com [orgosolver.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
(3,3-Dimethylcyclobutyl)methanol (CAS: 75017-17-3): A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this document serves as an in-depth technical guide on the core properties, synthesis, and potential applications of (3,3-Dimethylcyclobutyl)methanol. While specific experimental data for this compound is limited in publicly available literature, this guide provides a comprehensive overview based on established chemical principles and data from structurally analogous compounds.
Chemical and Physical Properties
This compound is a colorless liquid. Its core physical and chemical properties are summarized in the table below. This data is compiled from various chemical suppliers and predictive models.
| Property | Value | Reference |
| CAS Number | 75017-17-3 | N/A |
| Molecular Formula | C₇H₁₄O | N/A |
| Molecular Weight | 114.19 g/mol | N/A |
| Boiling Point | 149.9 °C at 760 mmHg | N/A |
| Density | 0.892 g/cm³ | N/A |
| Refractive Index | 1.444 | N/A |
| Flash Point | 53.4 °C | N/A |
Synthesis and Purification
A plausible and common synthetic route to this compound is the reduction of 3,3-dimethylcyclobutanecarboxylic acid. This transformation can be efficiently achieved using a suitable reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.
Experimental Protocol: Synthesis via Reduction
Reaction: Reduction of 3,3-Dimethylcyclobutanecarboxylic Acid
Materials:
-
3,3-Dimethylcyclobutanecarboxylic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
10% Sulfuric acid (H₂SO₄)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
A solution of 3,3-dimethylcyclobutanecarboxylic acid in anhydrous diethyl ether is added dropwise to a stirred suspension of lithium aluminum hydride in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon) at 0 °C (ice bath).
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).
-
The reaction is carefully quenched by the slow, sequential addition of water, followed by a 15% sodium hydroxide solution, and then again with water.
-
The resulting precipitate is filtered off, and the organic layer is separated.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
Purification
The crude product can be purified by fractional distillation under reduced pressure to obtain the final product with high purity.
Spectral Analysis
¹H NMR Spectroscopy (Predicted)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.5 | d | 2H | -CH₂OH |
| ~2.0-2.2 | m | 1H | -CH-CH₂OH |
| ~1.7-1.9 | m | 4H | Cyclobutane ring protons |
| ~1.1 | s | 6H | 2 x -CH₃ |
| ~1.5 (broad) | s | 1H | -OH |
¹³C NMR Spectroscopy (Predicted)
| Chemical Shift (ppm) | Assignment |
| ~69 | -CH₂OH |
| ~40 | -C(CH₃)₂ |
| ~35 | -CH-CH₂OH |
| ~30 | Cyclobutane ring carbons |
| ~25 | -CH₃ |
Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3600-3200 | Strong, Broad | O-H stretch (alcohol) |
| 2960-2850 | Strong | C-H stretch (alkane) |
| 1470-1450 | Medium | C-H bend (alkane) |
| 1050-1000 | Strong | C-O stretch (primary alcohol) |
Biological and Drug Development Context
While no specific biological activities have been reported for this compound, the cyclobutane motif is of significant interest in medicinal chemistry. The rigid, three-dimensional structure of the cyclobutane ring can be used to orient functional groups in a specific and constrained manner, which can lead to improved binding affinity and selectivity for biological targets.[1][2]
Incorporating a cyclobutane scaffold can offer several advantages in drug design:[1]
-
Metabolic Stability: The cyclobutane ring is generally resistant to metabolic degradation.
-
Improved Pharmacokinetics: The lipophilicity and conformational rigidity imparted by the cyclobutane moiety can lead to favorable absorption, distribution, metabolism, and excretion (ADME) properties.
-
Novel Chemical Space: Cyclobutane derivatives provide access to novel chemical structures that can be explored for new biological activities.
The presence of this compound in libraries of "Protein Degrader Building Blocks" suggests its potential utility in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) and other novel therapeutic agents.
Safety and Handling
This compound is a flammable liquid. Standard laboratory safety precautions should be observed, including working in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Avoid contact with skin and eyes. In case of fire, use carbon dioxide, dry chemical powder, or alcohol-resistant foam.
This technical guide provides a foundational understanding of this compound for research and development purposes. Further experimental validation of the predicted properties and exploration of its biological activities are warranted to fully elucidate its potential.
References
An In-depth Technical Guide to the Spectroscopic Analysis of (3,3-Dimethylcyclobutyl)methanol
Note to the Reader: Extensive searches for publicly available spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for (3,3-Dimethylcyclobutyl)methanol (CAS 75017-17-3) have been conducted. At the time of this report, detailed experimental spectra and associated protocols for this specific compound are not available in the public domain.
To fulfill the request for a comprehensive technical guide in the specified format, this document provides a representative analysis of a structurally analogous compound: 3,3-dimethyl-1-butanol (CAS 624-95-3). This guide is intended to serve as a template, demonstrating the expected data presentation, experimental detail, and visualization for the spectroscopic analysis of a simple alcohol.
Technical Guide: Spectroscopic Data of 3,3-Dimethyl-1-butanol
This guide provides a detailed overview of the spectroscopic data and analytical methodologies for the characterization of 3,3-dimethyl-1-butanol. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.
Spectroscopic Data Summary
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy for 3,3-dimethyl-1-butanol.
Table 1: ¹H NMR Spectroscopic Data for 3,3-Dimethyl-1-butanol
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 0.92 | Singlet | 9H | (CH ₃)₃C- |
| 1.51 | Triplet | 2H | -CH ₂-CH₂OH |
| 2.20 (variable) | Singlet (broad) | 1H | -OH |
| 3.65 | Triplet | 2H | -CH₂-CH ₂OH |
Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.
Table 2: ¹³C NMR Spectroscopic Data for 3,3-Dimethyl-1-butanol
| Chemical Shift (δ) ppm | Assignment |
| 29.2 | (C H₃)₃C- |
| 29.8 | (C H₃)₃C - |
| 48.5 | -C H₂-CH₂OH |
| 61.1 | -CH₂-C H₂OH |
Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.
Table 3: Mass Spectrometry Data for 3,3-Dimethyl-1-butanol
| m/z | Relative Intensity (%) | Proposed Fragment |
| 102 | < 1 | [M]⁺ (Molecular Ion) |
| 87 | 5 | [M - CH₃]⁺ |
| 71 | 100 | [M - CH₂OH]⁺ or [C₅H₁₁]⁺ |
| 57 | 85 | [C₄H₉]⁺ (tert-butyl cation) |
| 43 | 40 | [C₃H₇]⁺ |
| 31 | 60 | [CH₂OH]⁺ |
Ionization Method: Electron Ionization (EI) at 70 eV.
Table 4: Infrared (IR) Spectroscopy Data for 3,3-Dimethyl-1-butanol
| Wavenumber (cm⁻¹) | Description of Vibration |
| 3330 (broad) | O-H stretch (hydrogen-bonded) |
| 2955 (strong) | C-H stretch (sp³) |
| 1465 | C-H bend (CH₂ and CH₃) |
| 1365 | C-H bend (gem-dimethyl) |
| 1060 (strong) | C-O stretch (primary alcohol) |
Sample Preparation: Neat liquid film.
Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of 3,3-dimethyl-1-butanol (approximately 5-10 mg) is dissolved in deuterated chloroform (CDCl₃, ~0.7 mL) containing 1% tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) spectrometer.
-
¹H NMR Acquisition: The spectrum is acquired with a 90° pulse angle, a relaxation delay of 1 second, and 16 scans. The spectral width is set to encompass the range of -2 to 12 ppm.
-
¹³C NMR Acquisition: The spectrum is acquired with proton decoupling, a 45° pulse angle, a relaxation delay of 2 seconds, and 1024 scans. The spectral width is set to cover a range of 0 to 220 ppm.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H NMR and the residual solvent peak (CDCl₃) at 77.16 ppm for ¹³C NMR.
2.2 Mass Spectrometry (MS)
-
Sample Introduction: A dilute solution of 3,3-dimethyl-1-butanol in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer via direct injection or through a gas chromatograph (GC-MS) for separation from any impurities.
-
Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is used.
-
Ionization: The sample molecules are bombarded with a beam of electrons with an energy of 70 eV.
-
Analysis: The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Data Acquisition: The detector records the abundance of each fragment, and the data is presented as a mass spectrum.
2.3 Infrared (IR) Spectroscopy
-
Sample Preparation: A single drop of neat 3,3-dimethyl-1-butanol is placed on the surface of a potassium bromide (KBr) or sodium chloride (NaCl) salt plate. A second salt plate is placed on top to create a thin liquid film.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the instrument's sample holder, and the spectrum is recorded. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is recorded over a range of 4000 to 400 cm⁻¹.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
Visualization
Workflow for Spectroscopic Analysis of an Organic Compound
The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of an organic compound like 3,3-dimethyl-1-butanol.
Caption: A generalized workflow for the spectroscopic analysis of a pure organic compound.
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of (3,3-Dimethylcyclobutyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of (3,3-Dimethylcyclobutyl)methanol. This document details predicted spectral data, outlines experimental protocols for data acquisition, and presents logical workflows for spectral analysis, serving as a vital resource for researchers in organic synthesis, medicinal chemistry, and drug development.
Introduction
This compound is a key building block in organic synthesis, valued for its unique sterically hindered cyclobutane moiety. Its structural elucidation is paramount for ensuring the purity and identity of synthetic intermediates and final products. NMR spectroscopy is the most powerful technique for the unambiguous structural characterization of such organic molecules in solution. This guide presents a detailed analysis of the predicted ¹H and ¹³C NMR spectra of this compound, offering a baseline for experimental verification.
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions were generated using advanced computational algorithms and provide expected chemical shifts (δ) in parts per million (ppm), signal multiplicities, and proton-proton coupling constants (J) in Hertz (Hz).
Predicted ¹H NMR Data
| Atom # | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |
| 1 | 3.45 | d | 2H | 6.5 |
| 2 | 1.95 | m | 1H | - |
| 4 | 1.85 | t | 2H | 8.0 |
| 5 | 1.65 | t | 2H | 8.0 |
| 7 | 1.05 | s | 6H | - |
| 8 | 1.50 (variable) | s | 1H | - |
Predicted ¹³C NMR Data
| Atom # | Chemical Shift (δ, ppm) |
| 1 | 68.5 |
| 2 | 42.0 |
| 3 | 35.0 |
| 4, 5 | 30.0 |
| 6, 7 | 22.5 |
Structural Assignment and Rationale
To correlate the predicted NMR data with the molecular structure, a systematic numbering of the atoms in this compound is essential.
Physical and chemical properties of (3,3-Dimethylcyclobutyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3,3-Dimethylcyclobutyl)methanol is a primary alcohol featuring a substituted cyclobutane ring. This technical guide provides a comprehensive overview of its physical and chemical properties, including identification, calculated and available experimental data, and predicted spectral information. The document also outlines general experimental protocols for the synthesis, purification, and analysis of this compound, drawing from established methods for similar chemical structures. While specific biological activity data for this compound is not currently available, this guide discusses the potential relevance of the cyclobutane moiety in medicinal chemistry.
Chemical Identification and Physical Properties
This compound is a colorless liquid at room temperature.[1] Its fundamental identifiers and physical properties are summarized in the tables below.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 75017-17-3[1] |
| Molecular Formula | C₇H₁₄O[1] |
| Molecular Weight | 114.19 g/mol [1] |
| IUPAC Name | This compound |
Table 2: Physical Properties
| Property | Value | Notes |
| Boiling Point | 84 °C at 37 Torr[1] | Experimental |
| Density | 0.892 ± 0.06 g/cm³ | Predicted |
| Melting Point | Not available | - |
| Flash Point | Not available | - |
| Vapor Pressure | Not available | - |
| Refractive Index | Not available | - |
| Solubility | Insoluble in water; Soluble in organic solvents | Predicted based on structure |
Chemical Reactivity and Stability
As a primary alcohol, this compound is expected to exhibit reactivity typical of this functional group. Key reactions include:
-
Oxidation: Primary alcohols can be oxidized to form aldehydes and subsequently carboxylic acids.[2]
-
Esterification: Reaction with carboxylic acids or their derivatives will yield esters.
-
Dehydration: Under acidic conditions, dehydration can lead to the formation of an alkene.
-
Substitution: The hydroxyl group can be substituted to form halides.
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not explicitly published. However, based on general organic chemistry principles, the following procedures can be applied.
Synthesis
A plausible synthetic route to this compound is the reduction of 3,3-dimethylcyclobutanecarboxylic acid or its corresponding ester.
dot
Protocol: Reduction of 3,3-Dimethylcyclobutanecarboxylic Acid
-
Esterification (Optional but recommended for milder reduction):
-
To a solution of 3,3-dimethylcyclobutanecarboxylic acid in excess ethanol, add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for several hours.
-
After cooling, neutralize the acid with a saturated sodium bicarbonate solution.
-
Extract the ester with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the ester by distillation under reduced pressure.
-
-
Reduction:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of the 3,3-dimethylcyclobutane carboxylate ester in anhydrous THF to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water.
-
Filter the resulting aluminum salts and wash the filter cake with THF.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude this compound.
-
Purification
The crude product can be purified by distillation under reduced pressure.
dot
Protocol: Distillation
-
Set up a fractional distillation apparatus for vacuum distillation.
-
Place the crude this compound in the distillation flask with a magnetic stir bar.
-
Slowly reduce the pressure to the desired level (e.g., 37 Torr).
-
Gently heat the distillation flask.
-
Collect the fraction that distills at the expected boiling point (approximately 84 °C at 37 Torr).[1]
Analysis
The purity and identity of the synthesized compound can be confirmed using various analytical techniques.
dot
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve a small amount of the purified product in a suitable solvent (e.g., dichloromethane).
-
GC Conditions: Use a polar capillary column (e.g., DB-WAX) suitable for alcohol analysis.[3][4] A typical temperature program would start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 200 °C).
-
MS Detection: Acquire mass spectra in electron ionization (EI) mode. The fragmentation pattern will be characteristic of a primary alcohol.[5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum is expected to show signals for the methyl groups (singlet), the cyclobutane ring protons (multiplets), the methylene protons adjacent to the hydroxyl group (doublet or triplet), and the hydroxyl proton (singlet, may be broad). The chemical shifts of cyclobutane protons are typically around 1.9-2.0 ppm.[7][8]
-
¹³C NMR: The spectrum will show distinct signals for the methyl carbons, the quaternary carbon of the cyclobutane ring, the other cyclobutane carbons, and the carbon bearing the hydroxyl group.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound is expected to exhibit the following characteristic absorption bands for a primary alcohol:
-
O-H Stretch: A strong, broad band in the region of 3200-3600 cm⁻¹.[9][10][11][12]
-
C-H Stretch: Sharp peaks just below 3000 cm⁻¹.
-
C-O Stretch: A strong band in the region of 1000-1075 cm⁻¹.[13]
Spectral Data (Predicted)
Table 3: Predicted Spectral Data
| Technique | Expected Features |
| ¹H NMR | - Singlet for two methyl groups (~1.0-1.2 ppm)- Multiplets for cyclobutane ring protons (~1.5-2.5 ppm)- Doublet or Triplet for CH₂OH protons (~3.4-3.6 ppm)- Singlet for OH proton (variable) |
| ¹³C NMR | - Signal for methyl carbons (~20-30 ppm)- Signal for quaternary cyclobutane carbon (~30-40 ppm)- Signals for other cyclobutane carbons (~30-45 ppm)- Signal for CH₂OH carbon (~60-70 ppm) |
| FTIR (cm⁻¹) | - Broad O-H stretch (~3350)- C-H stretches (~2850-2960)- Strong C-O stretch (~1050) |
| Mass Spec (m/z) | - Molecular ion peak (M⁺) at 114- Fragment from loss of water (M-18) at 96- Fragment from alpha-cleavage (loss of CH₂OH) at 83- Base peak likely at m/z 31 ([CH₂OH]⁺) |
Biological Activity
There is no specific information available in the scientific literature regarding the biological activity or signaling pathways associated with this compound. However, the cyclobutane motif is present in a number of naturally occurring and synthetic compounds with diverse biological activities, including antimicrobial, antitumor, and antiviral properties.[14][15][16][17] The incorporation of the gem-dimethylcyclobutane structure may influence the pharmacokinetic properties of a larger molecule.
Safety and Handling
This compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (gloves, safety glasses) should be worn.[18][19][20][21][22] It is expected to be a flammable liquid. Avoid contact with skin and eyes, and do not ingest. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. Biological consequences of cyclobutane pyrimidine dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. agilent.com [agilent.com]
- 4. Alcohol Method Development by GC-MS - Chromatography Forum [chromforum.org]
- 5. Chemistry!!! Not Mystery : Fragmentation pattern and mass spectra of Alcohols [chemistrynotmystery.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. BIP! Finder - 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study [bip.imsi.athenarc.gr]
- 8. cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. CH3OH infrared spectrum of methanol prominent wavenumbers cm-1 detecting hydroxyl functional groups present finger print for identification of methanol methyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]
- 17. [2 + 2]-Cycloaddition-derived cyclobutane natural products: structural diversity, sources, bioactivities, and biomimetic syntheses - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 18. methanex.com [methanex.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. michigan.gov [michigan.gov]
- 21. chemos.de [chemos.de]
- 22. fishersci.com [fishersci.com]
(3,3-Dimethylcyclobutyl)methanol: A Versatile Building Block in Modern Organic Synthesis
(3,3-Dimethylcyclobutyl)methanol is emerging as a significant building block for organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its unique strained cyclobutane ring, substituted with sterically demanding gem-dimethyl groups, imparts distinct conformational properties and metabolic stability to molecules incorporating this moiety. This technical guide provides an in-depth overview of the synthesis, key reactions, and applications of this compound, offering valuable insights for researchers, scientists, and professionals in drug development.
Physicochemical Properties
This compound is a colorless liquid at room temperature. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 75017-17-3 | [1] |
| Molecular Formula | C₇H₁₄O | [1] |
| Molecular Weight | 114.19 g/mol | [1] |
| Boiling Point | 84 °C (at 37 Torr) |
Synthesis of this compound
The primary and most efficient route for the preparation of this compound involves the reduction of its corresponding carboxylic acid, 3,3-dimethylcyclobutanecarboxylic acid.
Experimental Protocol: Reduction of 3,3-Dimethylcyclobutanecarboxylic Acid
The reduction of carboxylic acids to primary alcohols is a fundamental transformation in organic synthesis. Several reliable methods can be employed for this conversion, with borane-based reagents and lithium aluminum hydride (LiAlH₄) being the most common. Below are detailed protocols for these reductions.
Method A: Reduction using Borane-Tetrahydrofuran Complex
This method is often preferred due to its milder reaction conditions and higher selectivity compared to LiAlH₄.
Materials:
-
3,3-Dimethylcyclobutanecarboxylic acid
-
Borane-tetrahydrofuran complex (1 M solution in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (e.g., 3 M aqueous solution)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,3-dimethylcyclobutanecarboxylic acid (1.0 eq).
-
Dissolve the carboxylic acid in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the borane-tetrahydrofuran complex solution (approx. 1.1 - 1.5 eq) dropwise via a syringe or an addition funnel. Hydrogen gas evolution will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
Cool the reaction mixture to 0 °C and cautiously quench the excess borane by the slow, dropwise addition of methanol until gas evolution ceases.
-
Slowly add 3 M aqueous HCl to the mixture.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford crude this compound.
-
Purify the crude product by distillation or column chromatography on silica gel.
Method B: Reduction using Lithium Aluminum Hydride (LiAlH₄)
LiAlH₄ is a powerful reducing agent capable of reducing a wide range of functional groups, including carboxylic acids.
Materials:
-
3,3-Dimethylcyclobutanecarboxylic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Tetrahydrofuran (THF) or Diethyl ether, anhydrous
-
Sodium sulfate decahydrate or Rochelle's salt (potassium sodium tartrate) solution
-
Anhydrous sodium sulfate
Procedure:
-
To a dry, nitrogen-flushed three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel, add a suspension of LiAlH₄ (approx. 1.0 - 1.5 eq) in anhydrous THF or diethyl ether.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 3,3-dimethylcyclobutanecarboxylic acid (1.0 eq) in anhydrous THF or diethyl ether and add it dropwise to the LiAlH₄ suspension via the addition funnel at a rate that maintains the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then stir for an additional 2-4 hours or until the reaction is complete.
-
Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams (Fieser workup).
-
Stir the resulting granular precipitate vigorously for 30 minutes.
-
Filter the precipitate through a pad of Celite® and wash the filter cake thoroughly with THF or diethyl ether.
-
Combine the filtrate and washings, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield crude this compound.
-
Purify by distillation or column chromatography.
Applications as a Building Block in Organic Synthesis
The primary alcohol functionality of this compound allows for a variety of subsequent transformations, making it a versatile intermediate for the synthesis of more complex molecules.
Oxidation to (3,3-Dimethylcyclobutyl)methanal
The primary alcohol can be oxidized to the corresponding aldehyde using a variety of mild oxidizing agents to prevent over-oxidation to the carboxylic acid.
Common Oxidizing Agents:
-
Pyridinium chlorochromate (PCC) in dichloromethane (DCM).
-
Dess-Martin periodinane (DMP) in DCM.
-
Swern oxidation (oxalyl chloride, DMSO, triethylamine).
-
TEMPO-catalyzed oxidation.
Esterification
This compound readily undergoes esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) under standard conditions to form the corresponding esters. These esters are often explored as potential therapeutic agents or as intermediates in their synthesis.
Conversion to (3,3-Dimethylcyclobutyl)methylamine
The alcohol can be converted to the corresponding amine via a two-step process involving initial conversion to a good leaving group (e.g., tosylate or mesylate) followed by nucleophilic substitution with an amine source (e.g., ammonia, sodium azide followed by reduction). Alternatively, the aldehyde derived from the alcohol can undergo reductive amination.
Spectroscopic Data
Expected ¹H NMR Spectral Data:
-
A doublet corresponding to the two protons of the -CH₂OH group.
-
A multiplet for the single proton on the cyclobutane ring attached to the hydroxymethyl group.
-
Multiplets for the remaining four protons on the cyclobutane ring.
-
Two singlets for the two diastereotopic methyl groups.
Expected ¹³C NMR Spectral Data:
-
A signal for the -CH₂OH carbon.
-
Signals for the carbons of the cyclobutane ring.
-
A signal for the quaternary carbon bearing the two methyl groups.
-
Signals for the two methyl carbons.
Expected Mass Spectrum:
-
The molecular ion peak (M⁺) would be expected, although it may be weak.
-
Common fragmentation patterns would include the loss of a water molecule (M-18) and the loss of the hydroxymethyl radical (M-31).
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its synthesis from the corresponding carboxylic acid is straightforward, and its primary alcohol functionality allows for a wide range of chemical transformations. The incorporation of the 3,3-dimethylcyclobutyl moiety can confer desirable properties to target molecules, such as increased metabolic stability and unique conformational constraints, making it an attractive scaffold for the design and synthesis of novel pharmaceuticals and other advanced materials. As the demand for structurally diverse and functionally optimized molecules continues to grow, the importance of building blocks like this compound in the synthetic chemist's toolbox is set to increase.
References
An In-depth Technical Guide to the Reactivity of (3,3-Dimethylcyclobutyl)methanol
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a detailed examination of the chemical reactivity of (3,3-Dimethylcyclobutyl)methanol. The analysis is based on established principles of organic chemistry, focusing on the interplay between the primary alcohol functional group and the strained gem-dimethylcyclobutane ring system. While specific experimental data for this molecule is sparse in publicly available literature, this guide extrapolates its likely behavior in key organic transformations, providing a predictive framework for its use in synthesis. The cyclobutane scaffold is a privileged motif in drug discovery, valued for its ability to impart three-dimensionality and desirable physicochemical properties.[1][2]
Overview of Reactivity
The reactivity of this compound is governed by two primary features:
-
The Primary Hydroxyl Group (-CH₂OH): This functional group is susceptible to standard alcohol reactions, including oxidation, esterification, etherification, and conversion to leaving groups (e.g., halides, tosylates). These reactions typically preserve the core cyclobutane structure.
-
The Strained Cyclobutane Ring: The inherent ring strain of the cyclobutane system makes it prone to rearrangement reactions, particularly under conditions that generate a carbocation adjacent to the ring.[3] This pathway leads to ring expansion, forming more stable cyclopentyl derivatives.[3][4]
The choice of reagents and reaction conditions dictates which of these pathways will dominate, allowing the molecule to serve as a versatile precursor to a variety of substituted cyclobutane or cyclopentane structures.
Predicted Reaction Pathways & Data
The following tables summarize the principal predicted reactions of this compound. Quantitative data such as yields are not provided, as these would require experimental determination.
Table 1: Reactions of the Hydroxyl Group (Structure-Preserving)
| Reaction Type | Typical Reagents | Predicted Product(s) | Notes |
| Mild Oxidation | Pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP) | (3,3-Dimethylcyclobutyl)methanal | Halts oxidation at the aldehyde stage. |
| Strong Oxidation | Jones reagent (CrO₃, H₂SO₄), TEMPO/Bleach | 3,3-Dimethylcyclobutanecarboxylic acid | Oxidizes the primary alcohol completely to the carboxylic acid. |
| Fischer Esterification | Carboxylic Acid (R-COOH), Strong Acid Catalyst (e.g., H₂SO₄) | (3,3-Dimethylcyclobutyl)methyl alkanoate | Reversible reaction driven to completion by removing water. |
| Acylation | Acyl Chloride (R-COCl) or Anhydride, Base (e.g., Pyridine) | (3,3-Dimethylcyclobutyl)methyl alkanoate | Generally high-yielding and proceeds under milder conditions than Fischer esterification. |
| Williamson Ether Synthesis | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R'-X) | 1-((Alkoxymethyl)methyl)-3,3-dimethylcyclobutane | Two-step process involving deprotonation to the alkoxide followed by Sₙ2 attack. |
| Halogenation | Thionyl chloride (SOCl₂), Phosphorus tribromide (PBr₃) | (Chloromethyl)-3,3-dimethylcyclobutane, (Bromomethyl)-3,3-dimethylcyclobutane | Converts the alcohol to a good leaving group for subsequent nucleophilic substitution. |
Table 2: Reactions Involving Ring Rearrangement
| Reaction Type | Typical Reagents | Predicted Product(s) | Notes |
| Acid-Catalyzed Rearrangement | Strong Protic Acids (e.g., H₂SO₄, H₃PO₄), Heat | 1,1-Dimethyl-2-methylenecyclopentane, 1,2,2-Trimethylcyclopent-1-ene, and related isomers | Proceeds via a primary carbocation that rapidly rearranges to a more stable tertiary cyclopentyl carbocation, followed by elimination (E1).[3][4] |
| Solvolysis (Sₙ1/E1) | Protic Solvent (e.g., H₂O, EtOH), Heat (after converting -OH to a good leaving group like -OTs) | Cyclopentyl-derived ethers, alcohols, and alkenes | The formation of a carbocation intermediate is the key step that initiates the ring expansion.[4] |
Visualizing Reaction Pathways and Mechanisms
The following diagrams, generated using Graphviz, illustrate the key reactive pathways and mechanisms discussed.
Caption: Key predicted reaction pathways for this compound.
Caption: Proposed mechanism for the acid-catalyzed rearrangement and ring expansion.
Experimental Protocols (Exemplary)
The following are generalized, exemplary protocols for key transformations. Note: These protocols are predictive and have not been optimized for this specific substrate. They should be adapted and optimized under appropriate laboratory safety protocols.
Protocol: Oxidation to (3,3-Dimethylcyclobutyl)methanal
-
Objective: To synthesize the aldehyde via mild oxidation.
-
Reagents:
-
This compound (1.0 eq)
-
Pyridinium chlorochromate (PCC) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Silica gel or Celite®
-
-
Procedure:
-
Suspend PCC in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Nitrogen).
-
Add a small amount of silica gel or Celite® to the suspension.
-
Dissolve this compound in a minimal amount of anhydrous DCM.
-
Add the alcohol solution to the stirring PCC suspension dropwise over 10-15 minutes. The mixture will turn dark brown/black.
-
Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Florisil® to remove chromium salts, washing the pad thoroughly with more diethyl ether.
-
Concentrate the filtrate under reduced pressure to yield the crude aldehyde.
-
Purify the product via distillation or column chromatography.
-
Protocol: Fischer Esterification to (3,3-Dimethylcyclobutyl)methyl acetate
-
Objective: To synthesize the corresponding acetate ester.
-
Reagents:
-
This compound (1.0 eq)
-
Glacial Acetic Acid (5.0 eq, serves as reagent and solvent)
-
Concentrated Sulfuric Acid (0.1 eq, catalyst)
-
-
Procedure:
-
Combine this compound and glacial acetic acid in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Carefully add the concentrated sulfuric acid to the mixture while stirring.
-
Heat the mixture to reflux (approx. 118 °C) and maintain for 3-5 hours. Monitor the reaction progress by TLC.
-
After cooling to room temperature, carefully pour the mixture into a separatory funnel containing ice-cold water.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (to neutralize excess acid) until effervescence ceases, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude ester by vacuum distillation.
-
References
- 1. Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[3,3]-rearrangement cascade - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Ring Expansion Rearrangements - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
An In-depth Technical Guide on the Synthesis and Isolation of (3,3-Dimethylcyclobutyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3,3-Dimethylcyclobutyl)methanol is a valuable building block in organic synthesis, utilized in the development of novel pharmaceutical compounds and materials. Its rigid cyclobutane scaffold, adorned with a gem-dimethyl group, offers a unique three-dimensional profile that can be exploited to modulate the physicochemical and pharmacological properties of target molecules. This technical guide provides a comprehensive overview of the synthetic route to this compound, focusing on a robust and reproducible two-step procedure commencing from 3,3-dimethylcyclobutanecarboxylic acid. Detailed experimental protocols for both the synthesis of the carboxylic acid precursor and its subsequent reduction to the target alcohol are presented. Quantitative data, including reaction yields and spectroscopic characterization, are summarized for clarity. Furthermore, a logical workflow diagram is provided to visually represent the synthetic pathway.
Introduction
The synthesis of complex organic molecules with precisely controlled stereochemistry and functionality is a cornerstone of modern drug discovery and development. Small, rigid scaffolds are of particular interest as they can impart conformational constraint on flexible molecules, often leading to enhanced binding affinity and selectivity for biological targets. The cyclobutane moiety, particularly when substituted, provides a structurally distinct motif compared to more common cyclic systems. This compound, with its characteristic gem-dimethyl substitution, serves as a key intermediate for the introduction of this desirable structural element into larger, more complex molecules. This guide details a reliable synthetic pathway for its preparation in a laboratory setting.
Synthetic Pathway Overview
The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the synthesis of the precursor, 3,3-dimethylcyclobutanecarboxylic acid. The second step is the reduction of this carboxylic acid to the corresponding primary alcohol.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 3,3-Dimethylcyclobutanecarboxylic Acid
This procedure outlines the synthesis of the carboxylic acid precursor.
Materials:
-
Intermediate 285C (CAS: 231303-93-8)
-
Pyridine
-
1.5 N Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Saturated brine solution
Procedure:
-
A solution of Intermediate 285C (1.0 eq) in pyridine is stirred at 120 °C for 16 hours.
-
The reaction mixture is then cooled to room temperature.
-
The reaction is quenched by the addition of a 1.5 N aqueous HCl solution at 0 °C.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with saturated brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 3,3-dimethylcyclobutanecarboxylic acid.
Step 2: Reduction of 3,3-Dimethylcyclobutanecarboxylic Acid to this compound
This procedure details the reduction of the carboxylic acid to the target alcohol. Carboxylic acids can be effectively reduced to primary alcohols using strong reducing agents like Lithium aluminum hydride (LiAlH₄).[1][2]
Materials:
-
3,3-Dimethylcyclobutanecarboxylic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Deionized water
-
15% Aqueous sodium hydroxide (NaOH)
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a suspension of LiAlH₄ (a molar excess, typically 1.5-2.0 equivalents) is prepared in anhydrous diethyl ether or THF.
-
The suspension is cooled to 0 °C in an ice bath.
-
A solution of 3,3-dimethylcyclobutanecarboxylic acid (1.0 eq) in the same anhydrous solvent is added dropwise to the LiAlH₄ suspension with stirring. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for a period of 2-4 hours, or until the reaction is complete as monitored by TLC.
-
The reaction is then carefully quenched by the slow, sequential addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). This procedure is highly exothermic and should be performed with extreme caution in an ice bath.
-
The resulting granular precipitate is removed by filtration, and the filter cake is washed with additional solvent.
-
The combined organic filtrate is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
The crude product can be purified by distillation or column chromatography.
Data Presentation
Quantitative Data for the Synthesis of 3,3-Dimethylcyclobutanecarboxylic Acid
| Parameter | Value | Reference |
| Starting Material | Intermediate 285C | |
| Yield | 91% | |
| Appearance | Viscous liquid |
Physicochemical and Spectroscopic Data of this compound
| Property | Value | Reference |
| CAS Number | 75017-17-3 | [3] |
| Molecular Formula | C₇H₁₄O | [3] |
| Molecular Weight | 114.19 g/mol | [3] |
| ¹H NMR (Predicted) | ||
| δ (ppm) | Assignment | |
| ~3.5 (d, 2H) | -CH₂OH | |
| ~2.0-1.8 (m, 5H) | cyclobutyl H | |
| ~1.0 (s, 6H) | -C(CH₃)₂ | |
| ¹³C NMR (Predicted) | ||
| δ (ppm) | Assignment | |
| ~68 | -CH₂OH | |
| ~40 | -CH- | |
| ~35 | -CH₂- (cyclobutyl) | |
| ~30 | -C(CH₃)₂ | |
| ~25 | -CH₃ |
Note: Predicted NMR data is based on standard chemical shift values and the structure of the molecule. Actual experimental data should be acquired for confirmation.
Safety Precautions
-
Lithium aluminum hydride (LiAlH₄) is a highly reactive and pyrophoric reagent. It reacts violently with water and other protic solvents. All reactions involving LiAlH₄ must be conducted under a dry, inert atmosphere, and appropriate personal protective equipment (PPE), including a face shield, flame-retardant lab coat, and gloves, must be worn. The quenching procedure is particularly hazardous and must be performed with extreme care.
-
Pyridine is a flammable and toxic liquid. It should be handled in a well-ventilated fume hood.
-
Diethyl ether and THF are highly flammable and volatile solvents. They should be used in a fume hood away from ignition sources.
Conclusion
This technical guide provides a detailed and practical framework for the synthesis and isolation of this compound. The described two-step synthetic route, involving the formation of 3,3-dimethylcyclobutanecarboxylic acid followed by its reduction, is a reliable method for obtaining this valuable synthetic intermediate. The provided experimental protocols, quantitative data, and safety information are intended to assist researchers and scientists in the successful preparation of this compound for applications in drug discovery and materials science.
References
A Technical Guide to the Theoretical Conformational Analysis of (3,3-Dimethylcyclobutyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a comprehensive theoretical approach for investigating the conformational landscape of (3,3-Dimethylcyclobutyl)methanol. Due to the flexibility of the cyclobutane ring and the rotational freedom of the hydroxymethyl substituent, this molecule can adopt multiple conformations that influence its physical, chemical, and biological properties. Understanding the relative stabilities and geometries of these conformers is crucial for applications in medicinal chemistry and materials science. This document details the requisite computational methodologies, a structured workflow for analysis, and best practices for data presentation.
Theoretical Foundations of Conformational Analysis
The conformational space of this compound is primarily dictated by two key structural features: the puckering of the cyclobutane ring and the rotation around the C-C and C-O bonds of the hydroxymethyl side chain. The cyclobutane ring is not planar and can exist in a puckered conformation to alleviate steric strain. The orientation of the hydroxymethyl group relative to the ring (axial vs. equatorial-like positions) and the orientation of the hydroxyl group itself will define the various stable conformers.
Theoretical conformational analysis employs computational chemistry methods to identify these stable conformers (local minima on the potential energy surface) and to determine their relative energies and populations.
Methodologies for Conformational Search and Energy Calculation
A robust computational protocol is essential for a thorough exploration of the conformational space. A multi-step approach, starting with less computationally expensive methods and refining with higher-level theory, is generally recommended.
Table 1: Experimental and Computational Protocols
| Step | Protocol | Description |
| 1. Initial Conformer Generation | Molecular Mechanics (e.g., MMFF94) or Semi-Empirical Methods (e.g., GFN2-xTB) | A broad search of the potential energy surface is performed to generate a large number of possible conformers. This can be achieved through systematic rotation of dihedral angles or through molecular dynamics simulations. |
| 2. Geometry Optimization of Conformers | Density Functional Theory (DFT) | The geometries of the conformers generated in the previous step are optimized. A common and cost-effective functional is B3LYP with a basis set such as 6-31G(d). This step refines the initial structures to find the nearest local energy minimum. |
| 3. Vibrational Frequency Analysis | Same level of theory as optimization (e.g., B3LYP/6-31G(d)) | A frequency calculation is performed for each optimized structure to confirm that it is a true minimum (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy. |
| 4. Single-Point Energy Refinement | Higher-level DFT or ab initio methods | To obtain more accurate relative energies, single-point energy calculations are performed on the optimized geometries using a more robust level of theory, such as a larger basis set (e.g., 6-311+G(d,p)) or a different functional (e.g., ωB97X-D). |
| 5. Solvation Effects (Optional) | Implicit Solvation Models (e.g., PCM, SMD) | If the conformational preferences in a particular solvent are of interest, a continuum solvation model can be applied to the energy calculations to account for the effect of the solvent. |
Workflow for Theoretical Conformational Analysis
The logical progression of a theoretical conformational study can be visualized as a workflow. This ensures a systematic and thorough investigation.
Methodological & Application
Application Notes and Protocols: (3,3-Dimethylcyclobutyl)methanol as a Versatile Scaffold in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the strategic use of the (3,3-dimethylcyclobutyl)methanol scaffold in modern drug discovery. This moiety is increasingly recognized for its favorable physicochemical and pharmacokinetic properties, serving as a valuable building block for the synthesis of novel therapeutic agents.
Introduction to the this compound Scaffold
The cyclobutane ring, once considered a synthetic curiosity, has emerged as a privileged scaffold in medicinal chemistry. Its rigid, puckered conformation allows for precise spatial orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets. The gem-dimethyl substitution at the 3-position of the cyclobutane ring offers several advantages, including increased metabolic stability by blocking potential sites of oxidation. When functionalized as a methanol derivative, the this compound scaffold provides a convenient handle for further chemical elaboration, making it an attractive starting point for the synthesis of diverse compound libraries.
One of the most significant applications of the 3,3-dimethylcyclobutyl group is as a bioisosteric replacement for the ubiquitous tert-butyl group. While the tert-butyl group is often favored for its steric bulk to fill hydrophobic pockets in target proteins, it can be susceptible to metabolic oxidation. The 3,3-dimethylcyclobutyl moiety effectively mimics the spatial volume of the tert-butyl group while offering improved metabolic stability, a critical attribute for developing viable drug candidates.
Advantages of Incorporating the this compound Scaffold
| Property | Advantage | Rationale |
| Metabolic Stability | Increased resistance to oxidative metabolism. | The gem-dimethyl groups shield the cyclobutane ring from enzymatic attack, particularly by cytochrome P450 enzymes. |
| Physicochemical Properties | Improved solubility and lipophilicity profile. | The three-dimensional nature of the cyclobutane ring can disrupt planarity and reduce lipophilicity compared to aromatic bioisosteres. |
| Conformational Rigidity | Precise orientation of substituents. | The puckered cyclobutane ring restricts the conformational freedom of the molecule, which can lead to higher binding affinity and selectivity. |
| Synthetic Accessibility | Versatile building block for chemical synthesis. | The hydroxyl group of this compound provides a reactive handle for a variety of chemical transformations. |
| Novelty and Patentability | Access to novel chemical space. | The underutilization of this scaffold compared to more traditional ones can lead to the discovery of novel intellectual property. |
Application in Kinase Inhibitor Design: A Representative Example
Kinase inhibitors are a major class of therapeutics, particularly in oncology. Many kinase inhibitors feature a hydrophobic "head" that occupies a lipophilic pocket in the ATP-binding site of the kinase. The this compound scaffold can be effectively employed in this region of the molecule.
Below is a generalized workflow for the incorporation and evaluation of the this compound scaffold in the development of a hypothetical kinase inhibitor.
Application Notes and Protocols for the Oxidation of (3,3-Dimethylcyclobutyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxidation of primary alcohols is a cornerstone transformation in organic synthesis, providing access to valuable aldehydes and carboxylic acids which are key intermediates in the synthesis of fine chemicals, pharmaceuticals, and other complex organic molecules. (3,3-Dimethylcyclobutyl)methanol is a sterically hindered primary alcohol, and its selective oxidation to either the corresponding aldehyde, (3,3-dimethylcyclobutyl)methanal, or the carboxylic acid, (3,3-dimethylcyclobutane)carboxylic acid, requires carefully chosen methodologies to achieve high yields and selectivity. This document provides detailed protocols for these transformations using established and reliable methods.
The oxidation to the aldehyde can be achieved using mild reagents that prevent over-oxidation to the carboxylic acid. Common methods include the Swern oxidation, which utilizes dimethyl sulfoxide (DMSO) activated with oxalyl chloride under cryogenic conditions, and the use of pyridinium chlorochromate (PCC), a selective oxidant that typically provides the aldehyde in good yields.[1][2][3][4] Another powerful and selective method is the TEMPO-catalyzed oxidation, which can utilize various co-oxidants under mild conditions.[5][6]
For the complete oxidation to the carboxylic acid, stronger oxidizing agents or modified protocols are necessary. The Jones oxidation, employing chromic acid in acetone, is a classic and effective method for this transformation.[7][8][9][10] Alternatively, TEMPO-catalyzed systems can be adapted for the synthesis of carboxylic acids by modifying the reaction conditions, often providing a milder and more selective route.[11][12][13]
Data Presentation: Oxidation of this compound
The following tables summarize typical quantitative data for the oxidation of sterically hindered primary alcohols, providing a reference for the expected outcomes when applying these protocols to this compound.
Table 1: Oxidation of this compound to (3,3-Dimethylcyclobutyl)methanal
| Method | Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Swern Oxidation | (COCl)₂, DMSO, Et₃N | CH₂Cl₂ | -78 to RT | 1 - 3 | 85 - 95 |
| PCC Oxidation | Pyridinium Chlorochromate | CH₂Cl₂ | Room Temp. | 2 - 4 | 80 - 90 |
| TEMPO/NaOCl | TEMPO, NaOCl, NaBr | CH₂Cl₂/H₂O | 0 to Room Temp. | 1 - 2 | 90 - 98 |
Table 2: Oxidation of this compound to (3,3-Dimethylcyclobutane)carboxylic Acid
| Method | Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Jones Oxidation | CrO₃, H₂SO₄ | Acetone | 0 to Room Temp. | 2 - 6 | 75 - 85 |
| TEMPO/NaOCl/NaClO₂ | TEMPO, NaOCl, NaClO₂ | CH₃CN/H₂O | Room Temp. | 4 - 8 | 85 - 95 |
Experimental Protocols
Protocol 1: Synthesis of (3,3-Dimethylcyclobutyl)methanal via Swern Oxidation
This protocol describes the oxidation of a primary alcohol to an aldehyde using oxalyl chloride, DMSO, and triethylamine.[2][4][14]
Materials:
-
This compound
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of oxalyl chloride (1.2 eq) in anhydrous CH₂Cl₂ (0.2 M) at -78 °C under an inert atmosphere, add a solution of DMSO (2.4 eq) in anhydrous CH₂Cl₂ dropwise.
-
Stir the mixture for 30 minutes at -78 °C.
-
Add a solution of this compound (1.0 eq) in anhydrous CH₂Cl₂ dropwise to the reaction mixture.
-
Stir for 1 hour at -78 °C.
-
Add triethylamine (5.0 eq) dropwise, and continue stirring for 30 minutes at -78 °C.
-
Allow the reaction mixture to warm to room temperature.
-
Quench the reaction by adding water.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford (3,3-dimethylcyclobutyl)methanal.
Protocol 2: Synthesis of (3,3-Dimethylcyclobutyl)methanal via PCC Oxidation
This protocol details the oxidation of a primary alcohol to an aldehyde using pyridinium chlorochromate.[3][15][16]
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Celite® or silica gel
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Diethyl ether
Procedure:
-
To a stirred suspension of PCC (1.5 eq) and Celite® in anhydrous CH₂Cl₂ (0.2 M) at room temperature, add a solution of this compound (1.0 eq) in anhydrous CH₂Cl₂.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel.
-
Wash the filter cake with diethyl ether.
-
Concentrate the filtrate under reduced pressure to yield the crude (3,3-dimethylcyclobutyl)methanal.
-
If necessary, purify the product by flash column chromatography.
Protocol 3: Synthesis of (3,3-Dimethylcyclobutane)carboxylic Acid via Jones Oxidation
This protocol describes the oxidation of a primary alcohol to a carboxylic acid using Jones reagent.[7][8][9]
Materials:
-
This compound
-
Chromium trioxide (CrO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Acetone
-
Isopropanol
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of Jones Reagent: Dissolve CrO₃ in water, then slowly add concentrated H₂SO₄ while cooling in an ice bath.
-
Dissolve this compound (1.0 eq) in acetone and cool the solution to 0 °C in an ice bath.
-
Slowly add the prepared Jones reagent dropwise to the stirred alcohol solution, maintaining the temperature below 20 °C. A color change from orange to green should be observed.
-
Continue adding the Jones reagent until the orange color persists.
-
Stir the reaction mixture at room temperature for 2-6 hours.
-
Quench the reaction by the dropwise addition of isopropanol until the orange color disappears.
-
Remove the acetone by rotary evaporation.
-
Add water to the residue and extract the aqueous layer with diethyl ether.
-
Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude carboxylic acid.
-
Purify the product by recrystallization or flash column chromatography.
Protocol 4: Synthesis of (3,3-Dimethylcyclobutane)carboxylic Acid via TEMPO-catalyzed Oxidation
This one-pot protocol describes the oxidation of a primary alcohol to a carboxylic acid using TEMPO and sodium hypochlorite/sodium chlorite.[12]
Materials:
-
This compound
-
TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxyl)
-
Sodium hypochlorite (NaOCl) solution (commercial bleach)
-
Sodium chlorite (NaClO₂)
-
Sodium phosphate monobasic (NaH₂PO₄)
-
Acetonitrile (CH₃CN)
-
Water
-
Sodium sulfite (Na₂SO₃) solution
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate
Procedure:
-
Dissolve this compound (1.0 eq) and TEMPO (0.01 eq) in a mixture of acetonitrile and a pH 6.7 phosphate buffer.
-
To this solution, add an aqueous solution of sodium chlorite (1.5 eq).
-
Slowly add a dilute aqueous solution of sodium hypochlorite (0.02 eq) to initiate the reaction.
-
Stir the mixture vigorously at room temperature for 4-8 hours.
-
Quench the reaction by adding an aqueous solution of sodium sulfite.
-
Adjust the pH of the mixture to ~8 with a NaOH solution.
-
Extract the aqueous layer with ethyl acetate to remove any non-acidic impurities.
-
Acidify the aqueous layer to pH ~3-4 with HCl and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain (3,3-dimethylcyclobutane)carboxylic acid.
Mandatory Visualization
Caption: Workflow for the oxidation to (3,3-Dimethylcyclobutyl)methanal.
Caption: Workflow for the oxidation to (3,3-Dimethylcyclobutane)carboxylic Acid.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Swern oxidation - Wikipedia [en.wikipedia.org]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Copper(I)/TEMPO Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes with Ambient Air - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vapourtec.com [vapourtec.com]
- 7. Jones oxidation - Wikipedia [en.wikipedia.org]
- 8. Jones Oxidation [organic-chemistry.org]
- 9. adichemistry.com [adichemistry.com]
- 10. Jones oxidation - Sciencemadness Wiki [sciencemadness.org]
- 11. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 12. Carboxylic acid synthesis by oxidation of alcohols [organic-chemistry.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. glaserr.missouri.edu [glaserr.missouri.edu]
- 15. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 16. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]
Application Notes and Protocols for the Synthesis of Novel Polymers from (3,3-Dimethylcyclobutyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of a representative synthetic strategy for the utilization of (3,3-dimethylcyclobutyl)methanol in the creation of novel polymers. The bulky, alicyclic 3,3-dimethylcyclobutyl moiety is a compelling building block for polymers with potentially unique thermal, mechanical, and optical properties. This application note outlines the synthesis of a methacrylate monomer derived from this compound and its subsequent polymerization via free-radical initiation.
Introduction
The incorporation of bulky, cyclic aliphatic groups into polymer backbones can impart desirable properties such as increased glass transition temperature (Tg), enhanced thermal stability, improved mechanical strength, and modified refractive index. This compound offers a unique gem-dimethyl substituted cyclobutane structure that can lead to polymers with low shrinkage, high dimensional stability, and excellent optical clarity. These characteristics make such polymers attractive for applications in advanced coatings, optical resins, and specialty materials for medical devices. This protocol details a hypothetical pathway for the synthesis and polymerization of (3,3-Dimethylcyclobutyl)methyl methacrylate.
Experimental Protocols
Materials
-
This compound (Reagent Grade)
-
Methacryloyl chloride (97%)
-
Triethylamine (≥99.5%)
-
Anhydrous Dichloromethane (DCM, ≥99.8%)
-
Azobisisobutyronitrile (AIBN, 98%)
-
Anhydrous Toluene (99.8%)
-
Methanol (99.8%)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Magnesium sulfate (anhydrous)
-
Standard Schlenk line or glovebox equipment
-
Argon or Nitrogen gas supply
Synthesis of (3,3-Dimethylcyclobutyl)methyl Methacrylate Monomer
-
Reaction Setup: A 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is flame-dried under vacuum and backfilled with nitrogen.
-
Reagent Addition: Add this compound (1 equivalent) and anhydrous dichloromethane (DCM) to the flask. Cool the mixture to 0 °C in an ice bath. Add triethylamine (1.2 equivalents) to the solution.
-
Monomer Formation: Add methacryloyl chloride (1.1 equivalents) dropwise to the stirred solution via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Work-up: Quench the reaction by adding 1 M HCl. Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the (3,3-Dimethylcyclobutyl)methyl methacrylate monomer.
Free-Radical Polymerization of (3,3-Dimethylcyclobutyl)methyl Methacrylate
-
Monomer Preparation: The synthesized (3,3-Dimethylcyclobutyl)methyl methacrylate monomer should be passed through a short column of basic alumina to remove any inhibitors prior to use.
-
Reaction Setup: A Schlenk flask is flame-dried under vacuum and backfilled with argon.
-
Polymerization Mixture: In the Schlenk flask, dissolve the purified monomer in anhydrous toluene. Add the initiator, azobisisobutyronitrile (AIBN), to the solution. The monomer-to-initiator ratio can be varied to control the molecular weight of the resulting polymer.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the sealed flask in a preheated oil bath at 70 °C and stir for the desired reaction time (e.g., 6-24 hours).
-
Termination and Isolation: Cool the reaction to room temperature and open the flask to the atmosphere. Precipitate the polymer by slowly adding the viscous reaction mixture to a large volume of cold methanol with vigorous stirring.
-
Purification: Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.
Data Presentation
The following table summarizes hypothetical quantitative data for the synthesized poly((3,3-dimethylcyclobutyl)methyl methacrylate). Actual values will depend on specific reaction conditions.
| Entry | Monomer:Initiator Ratio | Polymerization Time (h) | Conversion (%) | Mn ( kg/mol ) | Mw ( kg/mol ) | PDI (Mw/Mn) | Tg (°C) | Td (°C, 5% weight loss) |
| 1 | 100:1 | 12 | >90 | 25.0 | 45.0 | 1.8 | 135 | 350 |
| 2 | 200:1 | 12 | >90 | 48.0 | 91.2 | 1.9 | 138 | 355 |
| 3 | 50:1 | 24 | >95 | 15.0 | 28.5 | 1.9 | 132 | 348 |
Visualization of Experimental Workflow
Asymmetric Synthesis of (3,3-Dimethylcyclobutyl)methanol: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the asymmetric synthesis of (3,3-dimethylcyclobutyl)methanol, a chiral building block with potential applications in medicinal chemistry and drug development. The cyclobutane motif is increasingly utilized in the design of therapeutic agents to enhance metabolic stability, improve binding affinity, and explore novel chemical space. The gem-dimethyl substitution on the cyclobutane ring offers unique conformational constraints that can be exploited in the design of potent and selective bioactive molecules.
Introduction
Chirality is a fundamental aspect of drug design, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[1][2][3] The asymmetric synthesis of single-enantiomer compounds is therefore a critical capability in modern pharmaceutical research and development.[4] this compound presents a valuable chiral synthon, and its enantioselective synthesis is of considerable interest. The cyclobutane ring can serve as a rigid scaffold, and its substituents can be precisely oriented to interact with biological targets.[5][6] The 3,3-dimethyl substitution can provide steric bulk and influence the molecule's lipophilicity and metabolic stability.[7]
This application note focuses on a robust and highly enantioselective method for the synthesis of this compound: the Corey-Bakshi-Shibata (CBS) reduction of the corresponding prochiral ketone, 3,3-dimethylcyclobutanone. The CBS reduction is a well-established and reliable method for the enantioselective reduction of a wide range of ketones to their corresponding chiral alcohols, often with high enantiomeric excess (ee).[8][9][10][11]
Synthetic Workflow Overview
The overall synthetic strategy involves two key stages: the synthesis of the starting material, 3,3-dimethylcyclobutanone, followed by its asymmetric reduction to the target chiral alcohol, this compound.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Stage 1: Synthesis of 3,3-Dimethylcyclobutanone
The synthesis of the starting ketone can be approached through various methods. A plausible route involves the gas-phase ketonization of pivalic acid and acetic acid to form 3,3-dimethyl-2-butanone (pinacolone), followed by a ring expansion reaction.
Protocol 1: Synthesis of 3,3-Dimethyl-2-butanone
This protocol is adapted from a general procedure for gas-phase ketonization.[12]
Materials:
-
Pivalic acid
-
Glacial acetic acid
-
Catalyst: Alumina (Al₂O₃) supported on a fixed-bed reactor
-
Inert gas (e.g., Nitrogen)
Equipment:
-
Fixed-bed reactor system
-
High-temperature furnace
-
Condenser
-
Collection flask
Procedure:
-
Prepare a liquid mixture of pivalic acid and glacial acetic acid in a desired molar ratio (e.g., 1:1.2).
-
Pack the fixed-bed reactor with the alumina catalyst.
-
Heat the reactor to the reaction temperature (e.g., 380-400 °C) under a flow of inert gas.
-
Introduce the liquid mixture of carboxylic acids into the reactor at a controlled flow rate.
-
The gas-phase product is passed through a condenser to collect the crude 3,3-dimethyl-2-butanone.
-
Purify the crude product by distillation.
Protocol 2: Synthesis of 3,3-Dimethylcyclobutanone (Illustrative)
Materials:
-
3,3-Dimethyl-2-butanone
-
Trimethylsilyl cyanide (TMSCN)
-
Lithium aluminum hydride (LAH)
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Tetrahydrofuran (THF)
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Distillation apparatus
Procedure:
-
Cyanohydrin Formation: React 3,3-dimethyl-2-butanone with trimethylsilyl cyanide to form the corresponding cyanohydrin.
-
Reduction to Amino Alcohol: Reduce the cyanohydrin with a reducing agent like lithium aluminum hydride in an appropriate solvent (e.g., diethyl ether or THF) to yield the 1-(aminomethyl)-3,3-dimethylcyclopropanol.
-
Diazotization and Rearrangement: Treat the amino alcohol with sodium nitrite in the presence of an acid (e.g., HCl) at low temperature (e.g., 0 °C) to generate the diazonium salt, which will spontaneously rearrange to form 3,3-dimethylcyclobutanone.
-
Work-up and Purification: Extract the product with an organic solvent, wash with brine, dry over an anhydrous salt (e.g., MgSO₄), and purify by distillation.
Stage 2: Asymmetric Reduction of 3,3-Dimethylcyclobutanone via CBS Reduction
The Corey-Bakshi-Shibata (CBS) reduction is a highly effective method for the enantioselective reduction of prochiral ketones.[8][9][11] The reaction utilizes a chiral oxazaborolidine catalyst to direct the stereochemical outcome of the borane reduction.
Protocol 3: Asymmetric Synthesis of (S)- or (R)-(3,3-Dimethylcyclobutyl)methanol
This protocol is a general procedure adapted from established methods for the CBS reduction of dialkyl ketones.[10][13]
Materials:
-
3,3-Dimethylcyclobutanone
-
(R)- or (S)-2-Methyl-CBS-oxazaborolidine (1.0 M solution in toluene)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂) or Borane-THF complex (BH₃·THF) (1.0 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Dry, two-necked round-bottom flask
-
Magnetic stirrer
-
Septa
-
Syringes
-
Low-temperature bath (e.g., dry ice/acetone, -78 °C)
-
Rotary evaporator
Procedure:
-
Set up a dry, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a solution of (R)- or (S)-2-Methyl-CBS-oxazaborolidine (e.g., 0.1 eq) in anhydrous THF to the flask.
-
Cool the solution to the desired temperature (e.g., -40 °C to -78 °C).
-
Slowly add the borane reagent (e.g., 1.0 eq of BH₃·SMe₂ or BH₃·THF) to the catalyst solution and stir for 10-15 minutes.
-
Add a solution of 3,3-dimethylcyclobutanone (1.0 eq) in anhydrous THF dropwise to the reaction mixture over a period of 30-60 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by the slow, dropwise addition of methanol at the low temperature.
-
Allow the mixture to warm to room temperature.
-
Add 1 M HCl and stir for 30 minutes.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with saturated NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
The following table summarizes expected outcomes for the CBS reduction of a generic dialkyl ketone, which can be used as a benchmark for the synthesis of this compound. Actual yields and enantiomeric excess will depend on specific reaction conditions and optimization.
| Entry | Catalyst | Borane Reagent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | (R)-Me-CBS | BH₃·SMe₂ | -40 | 2 | >90 | >95 |
| 2 | (S)-Me-CBS | BH₃·SMe₂ | -40 | 2 | >90 | >95 |
| 3 | (R)-Me-CBS | BH₃·THF | -78 | 4 | >85 | >98 |
| 4 | (S)-Me-CBS | BH₃·THF | -78 | 4 | >85 | >98 |
Mechanism of the CBS Reduction
The enantioselectivity of the CBS reduction is governed by the formation of a coordination complex between the chiral oxazaborolidine catalyst, the borane reducing agent, and the ketone substrate.
Caption: Simplified mechanism of the CBS reduction.
Applications in Drug Development
The incorporation of the 3,3-dimethylcyclobutyl moiety into drug candidates can offer several advantages:
-
Metabolic Stability: The gem-dimethyl group can block potential sites of metabolic oxidation, thereby increasing the in vivo half-life of a drug.
-
Conformational Rigidity: The cyclobutane ring provides a more rigid scaffold compared to acyclic linkers, which can lead to higher binding affinity and selectivity for the target protein.[5]
-
Lipophilicity Modulation: The alkyl substituents can be used to fine-tune the lipophilicity of a molecule, which is a critical parameter for its pharmacokinetic properties.
-
Novel Chemical Space: The use of such unique building blocks allows for the exploration of novel chemical space, potentially leading to the discovery of first-in-class therapeutics.
Derivatives of chiral cyclobutylmethanol can be further functionalized to introduce pharmacophoric groups, enabling their integration into a wide range of molecular architectures for drug discovery programs. The chiral alcohol can serve as a handle for esterification, etherification, or conversion to other functional groups, providing a versatile platform for the synthesis of compound libraries.
Conclusion
The asymmetric synthesis of this compound via the Corey-Bakshi-Shibata reduction of 3,3-dimethylcyclobutanone is a highly efficient and enantioselective method. The resulting chiral alcohol is a valuable building block for the synthesis of novel drug candidates. The protocols and information provided herein are intended to serve as a guide for researchers in academia and industry to facilitate the synthesis and application of this and related chiral molecules in their drug discovery and development efforts. Careful optimization of reaction conditions is recommended to achieve the highest yields and enantioselectivities for specific applications.
References
- 1. pharma.researchfloor.org [pharma.researchfloor.org]
- 2. mdpi.com [mdpi.com]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. pharmtech.com [pharmtech.com]
- 5. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 7. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 10. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 12. CN101289376A - Process for synthesizing 3,3-dimethyl-2-butanone - Google Patents [patents.google.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Scale-up Synthesis of (3,3-Dimethylcyclobutyl)methanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3,3-Dimethylcyclobutyl)methanol is a valuable building block in medicinal chemistry and drug development, sought after for its role in creating sterically hindered and structurally unique molecular scaffolds. Its incorporation into drug candidates can significantly influence their pharmacokinetic and pharmacodynamic properties. The increasing demand for this intermediate necessitates a robust and scalable synthetic route to ensure a consistent and efficient supply for research and development activities.
This document provides detailed application notes and scalable protocols for the synthesis of this compound. The presented methodology is a three-step sequence commencing with a malonic ester synthesis to construct the 3,3-dimethylcyclobutane core, followed by Fischer esterification, and culminating in the reduction of the resulting ester to the target primary alcohol. This route is designed to be adaptable for scale-up, providing a practical guide for producing multi-gram to kilogram quantities of the final product.
Overall Synthetic Pathway
The synthesis of this compound is accomplished through the following three key transformations:
-
Malonic Ester Synthesis: Construction of the cyclobutane ring via alkylation of diethyl malonate with 1,3-dibromo-2,2-dimethylpropane, followed by hydrolysis and decarboxylation to yield 3,3-dimethylcyclobutanecarboxylic acid.
-
Fischer Esterification: Conversion of 3,3-dimethylcyclobutanecarboxylic acid to its corresponding methyl ester, methyl 3,3-dimethylcyclobutanecarboxylate, using methanol under acidic catalysis.
-
Reduction: Reduction of the methyl ester to the target primary alcohol, this compound, using a powerful reducing agent such as lithium aluminum hydride (LAH).
Caption: Overall synthetic workflow for this compound.
Data Presentation
The following tables summarize the expected quantitative data for each step of the synthesis, based on established chemical literature for analogous reactions. These values should serve as a benchmark for process optimization and scale-up.
Table 1: Synthesis of 3,3-Dimethylcyclobutanecarboxylic Acid
| Parameter | Step 1a: Cyclization | Step 1b: Hydrolysis & Decarboxylation |
| Starting Materials | Diethyl Malonate, 1,3-Dibromo-2,2-dimethylpropane, Sodium Ethoxide | Diethyl 3,3-dimethylcyclobutane-1,1-dicarboxylate |
| Solvent | Ethanol | Ethanol/Water |
| Reaction Temperature | Reflux | Reflux, then ~160-170 °C (for decarboxylation) |
| Reaction Time | 4-6 hours | 4-6 hours (hydrolysis), 1-2 hours (decarboxylation) |
| Typical Scale | 1.0 mol | 0.5 mol |
| Expected Yield | 60-70% | 85-95% |
| Purity (crude) | ~95% | >98% |
Table 2: Synthesis of Methyl 3,3-dimethylcyclobutanecarboxylate
| Parameter | Value |
| Starting Material | 3,3-Dimethylcyclobutanecarboxylic Acid |
| Reagents | Methanol, Sulfuric Acid (catalytic) |
| Solvent | Methanol (used in excess) |
| Reaction Temperature | Reflux (~65 °C) |
| Reaction Time | 4-8 hours |
| Typical Scale | 0.4 mol |
| Expected Yield | 90-98% |
| Purity (after workup) | >97% |
Table 3: Synthesis of this compound
| Parameter | Value |
| Starting Material | Methyl 3,3-dimethylcyclobutanecarboxylate |
| Reducing Agent | Lithium Aluminum Hydride (LAH) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours |
| Typical Scale | 0.35 mol |
| Expected Yield | 85-95% |
| Purity (after distillation) | >99% |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of this compound. Safety precautions should be strictly followed, especially when handling reactive reagents like sodium metal, lithium aluminum hydride, and strong acids. All reactions should be performed in a well-ventilated fume hood.
Step 1: Synthesis of 3,3-Dimethylcyclobutanecarboxylic Acid
This step involves the formation of the cyclobutane ring followed by hydrolysis and decarboxylation.
Caption: Workflow for the synthesis of 3,3-Dimethylcyclobutanecarboxylic Acid.
Materials:
-
Diethyl malonate
-
1,3-Dibromo-2,2-dimethylpropane
-
Sodium metal
-
Absolute Ethanol (EtOH)
-
Potassium Hydroxide (KOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl ether (Et2O)
-
Anhydrous Magnesium Sulfate (MgSO4)
-
5-L three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Dropping funnel
-
Heating mantle
-
Distillation apparatus
Procedure:
-
Preparation of Diethyl 3,3-dimethylcyclobutane-1,1-dicarboxylate:
-
In a 5-L three-necked flask equipped with a mechanical stirrer and a reflux condenser, carefully prepare a solution of sodium ethoxide by dissolving sodium metal (e.g., 46 g, 2.0 mol) in absolute ethanol (e.g., 800 mL).
-
To this solution, add diethyl malonate (e.g., 160 g, 1.0 mol).
-
Slowly add 1,3-dibromo-2,2-dimethylpropane (e.g., 230 g, 1.0 mol) to the stirred solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude diethyl 3,3-dimethylcyclobutane-1,1-dicarboxylate.
-
-
Hydrolysis and Decarboxylation:
-
To the crude diester, add a solution of potassium hydroxide (e.g., 224 g, 4.0 mol) in a mixture of ethanol (e.g., 400 mL) and water (e.g., 400 mL).
-
Heat the mixture to reflux for 4-6 hours to ensure complete saponification.
-
Distill off the ethanol. Cool the remaining aqueous solution in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is ~1.
-
Extract the aqueous layer with diethyl ether. Dry the combined organic extracts and concentrate to yield the crude 3,3-dimethylcyclobutane-1,1-dicarboxylic acid.
-
Heat the crude dicarboxylic acid to 160-170 °C. Vigorous evolution of carbon dioxide will be observed. Continue heating until gas evolution ceases.
-
Purify the resulting 3,3-dimethylcyclobutanecarboxylic acid by vacuum distillation.
-
Step 2: Fischer Esterification of 3,3-Dimethylcyclobutanecarboxylic Acid
This step converts the carboxylic acid to its more readily reducible methyl ester.
Caption: Workflow for the Fischer Esterification.
Materials:
-
3,3-Dimethylcyclobutanecarboxylic acid
-
Methanol (MeOH), anhydrous
-
Concentrated Sulfuric Acid (H2SO4)
-
Diethyl ether (Et2O)
-
Saturated sodium bicarbonate solution (NaHCO3)
-
Brine
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 3,3-dimethylcyclobutanecarboxylic acid (e.g., 51.2 g, 0.4 mol) in an excess of anhydrous methanol (e.g., 400 mL).
-
Carefully add concentrated sulfuric acid (e.g., 4 mL) as a catalyst.
-
Heat the mixture to reflux for 4-8 hours. The reaction can be monitored by TLC or GC-MS.
-
After the reaction is complete, cool the mixture and remove the excess methanol using a rotary evaporator.
-
Dilute the residue with water and extract with diethyl ether.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 3,3-dimethylcyclobutanecarboxylate as a clear oil. The product is often of sufficient purity for the next step without further purification.
Step 3: Reduction of Methyl 3,3-dimethylcyclobutanecarboxylate
The final step involves the reduction of the ester to the target alcohol.
Caption: Workflow for the reduction of the methyl ester to the final product.
Materials:
-
Methyl 3,3-dimethylcyclobutanecarboxylate
-
Lithium Aluminum Hydride (LAH)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether (Et2O)
-
Sodium Sulfate, anhydrous
-
Celite
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
-
Mechanical stirrer
-
Distillation apparatus
Procedure:
-
Reaction Setup: To a dry three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon), add a suspension of lithium aluminum hydride (e.g., 7.9 g, 0.21 mol) in anhydrous THF (e.g., 400 mL).
-
Addition of Ester: Cool the LAH suspension to 0 °C using an ice bath. Dissolve methyl 3,3-dimethylcyclobutanecarboxylate (e.g., 50 g, 0.35 mol) in anhydrous THF (e.g., 100 mL) and add it to the dropping funnel. Add the ester solution dropwise to the stirred LAH suspension at a rate that maintains the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup (Quenching): Cool the reaction mixture back to 0 °C. Carefully and slowly quench the reaction by the sequential dropwise addition of water (e.g., 8 mL), 15% aqueous sodium hydroxide solution (e.g., 8 mL), and finally water (e.g., 24 mL). A granular precipitate of aluminum salts should form.
-
Isolation and Purification: Stir the mixture for an additional 30 minutes, then filter the suspension through a pad of Celite, washing the filter cake with THF or diethyl ether. Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude this compound by vacuum distillation to obtain the final product as a colorless liquid.
Safety Considerations
-
Sodium Metal: Reacts violently with water. Handle under an inert atmosphere and use appropriate personal protective equipment (PPE).
-
Lithium Aluminum Hydride (LAH): Extremely reactive with water and protic solvents, releasing flammable hydrogen gas. All glassware must be scrupulously dried, and the reaction must be conducted under an inert atmosphere. The quenching procedure is highly exothermic and must be performed with extreme caution in a well-ventilated fume hood.
-
Strong Acids and Bases: Concentrated sulfuric acid, hydrochloric acid, and potassium hydroxide are corrosive. Handle with appropriate PPE.
-
Solvents: Diethyl ether and THF are highly flammable. Ensure there are no ignition sources nearby.
By following these detailed protocols, researchers and drug development professionals can efficiently synthesize this compound on a scale suitable for their research and development needs. The provided data tables offer valuable benchmarks for process control and optimization.
Application of (3,3-Dimethylcyclobutyl)methanol in the Synthesis of Novel Agrochemicals
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
The relentless pursuit of novel, effective, and environmentally benign agrochemicals necessitates the exploration of unique molecular scaffolds. The 3,3-dimethylcyclobutane moiety presents a compelling structural motif, offering a rigid three-dimensional framework that can be exploited to develop new active ingredients. This document provides detailed application notes and experimental protocols for the utilization of (3,3-Dimethylcyclobutyl)methanol as a key starting material in the synthesis of a hypothetical pyrethroid-like insecticide, (3-phenoxyphenyl)methyl 3,3-dimethylcyclobutane-1-carboxylate. While this specific molecule is not a commercial product, its synthesis is based on well-established chemical principles and serves as a practical guide for researchers investigating the potential of cyclobutane derivatives in agrochemical discovery.
Rationale for the Use of the 3,3-Dimethylcyclobutane Scaffold
The cyclobutane ring is a structurally intriguing scaffold for agrochemical design. Its conformational rigidity can lead to a more defined orientation of substituents, potentially enhancing binding affinity to target proteins. In the context of insecticides, the 3,3-dimethylcyclobutane core is proposed here as a bioisostere of the 2,2-dimethylcyclopropane ring found in many commercially successful pyrethroid insecticides. Pyrethroids are known to act as modulators of voltage-gated sodium channels in insects, leading to paralysis and death. By replacing the cyclopropane with a cyclobutane ring, it may be possible to develop novel insecticides with altered target site interactions, potentially overcoming existing resistance mechanisms.
Quantitative Data Summary
The following table outlines the anticipated quantitative data for the multi-step synthesis of the target compound, based on established yields for analogous chemical transformations.
| Step | Reaction Description | Starting Material | Product | Molecular Weight ( g/mol ) | Theoretical Yield | Expected Actual Yield | Expected Yield (%) |
| 1 | Oxidation | This compound | 3,3-Dimethylcyclobutanecarboxylic acid | 128.17 | 1.12 g | 0.98 g | 88% |
| 2 | Esterification | 3,3-Dimethylcyclobutanecarboxylic acid | (3-phenoxyphenyl)methyl 3,3-dimethylcyclobutane-1-carboxylate | 310.41 | 2.42 g | 2.13 g | 88% |
Experimental Protocols
Protocol 1: Synthesis of 3,3-Dimethylcyclobutanecarboxylic Acid
This protocol details the oxidation of this compound to the corresponding carboxylic acid using a chromium-based oxidant.
Materials:
-
This compound
-
Acetone
-
Jones Reagent (Chromium trioxide in sulfuric acid)
-
Isopropanol
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
6 M Hydrochloric acid
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 g, 8.76 mmol) in acetone (50 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add Jones reagent dropwise with vigorous stirring. Monitor the reaction by observing the color change from orange to green. Continue addition until a faint orange color persists.
-
Stir the reaction mixture at 0 °C for an additional 2 hours.
-
Quench the excess oxidant by the dropwise addition of isopropanol until the solution turns uniformly green.
-
Remove the acetone via rotary evaporation.
-
To the aqueous residue, add 50 mL of water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and extract the product into the aqueous phase using saturated sodium bicarbonate solution (3 x 40 mL).
-
Cool the combined aqueous extracts in an ice bath and carefully acidify to pH 2 with 6 M HCl.
-
Extract the acidified aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the final organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 3,3-Dimethylcyclobutanecarboxylic acid.
Protocol 2: Synthesis of (3-phenoxyphenyl)methyl 3,3-dimethylcyclobutane-1-carboxylate
This protocol describes the esterification of 3,3-Dimethylcyclobutanecarboxylic acid with 3-phenoxybenzyl alcohol using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.
Materials:
-
3,3-Dimethylcyclobutanecarboxylic acid
-
3-Phenoxybenzyl alcohol
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (anhydrous)
-
0.5 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
In a dry round-bottom flask, dissolve 3,3-Dimethylcyclobutanecarboxylic acid (0.98 g, 7.65 mmol), 3-phenoxybenzyl alcohol (1.53 g, 7.65 mmol), and DMAP (0.09 g, 0.77 mmol) in anhydrous dichloromethane (50 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.74 g, 8.42 mmol) in anhydrous dichloromethane (20 mL) dropwise to the reaction mixture over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea.
-
Wash the filtrate sequentially with 0.5 M HCl (2 x 30 mL), saturated aqueous sodium bicarbonate solution (2 x 30 mL), and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the final product, (3-phenoxyphenyl)methyl 3,3-dimethylcyclobutane-1-carboxylate.
Visualizations
Caption: A workflow diagram illustrating the two-step synthesis protocol.
Caption: The hypothesized mode of action targeting insect sodium channels.
Application Notes and Protocols for (3,3-Dimethylcyclobutyl)methanol in Pharmaceutical Synthesis
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: While the topic specified is "(3,3-Dimethylcyclobutyl)methanol as a chiral auxiliary," extensive research has revealed its primary documented application in the pharmaceutical field is as a structural building block rather than a chiral auxiliary. This document reflects its role in the synthesis of GPR40 agonists as detailed in patent literature. This compound is an achiral molecule and therefore cannot function as a chiral auxiliary to induce stereoselectivity.
Application Note: this compound as a Structural Moiety in GPR40 Agonist Synthesis
This compound is a valuable building block in medicinal chemistry, notably in the development of agonists for the G protein-coupled receptor 40 (GPR40), a target for the treatment of type II diabetes.[1] Its incorporation into a lead molecule serves to introduce a bulky, lipophilic 3,3-dimethylcyclobutylmethoxy group. This structural feature can significantly influence the pharmacokinetic and pharmacodynamic properties of the drug candidate.
The primary role of the 3,3-dimethylcyclobutyl moiety is to modulate properties such as:
-
Lipophilicity: The hydrocarbon-rich cyclobutane ring increases the overall lipophilicity of the molecule, which can enhance membrane permeability and oral absorption.
-
Metabolic Stability: The gem-dimethyl substitution on the cyclobutane ring can sterically hinder adjacent metabolic soft spots, potentially reducing the rate of oxidative metabolism and prolonging the drug's half-life.
-
Receptor Binding: The specific size and shape of the 3,3-dimethylcyclobutyl group can lead to favorable interactions within the GPR40 binding pocket, contributing to improved potency and selectivity.
The synthesis of GPR40 agonists, as described in patent WO2017027312A1, utilizes this compound in a key Mitsunobu reaction to form an ether linkage with a core heterocyclic scaffold.[1] This reaction is a reliable method for coupling a primary alcohol to a nucleophile under mild conditions.
Logical Relationship of Components in GPR40 Agonist Synthesis
References
Troubleshooting & Optimization
Technical Support Center: Optimization of (3,3-Dimethylcyclobutyl)methanol Synthesis Yield
Welcome to the technical support center for the synthesis of (3,3-Dimethylcyclobutyl)methanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help optimize your experimental outcomes.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions.
Issue 1: Low or No Product Yield
| Possible Cause | Recommended Solution |
| Reagent Inactivity | Lithium aluminum hydride (LiAlH₄) and borane complexes (e.g., BH₃•THF) are sensitive to moisture and air. Ensure that all reagents are fresh and have been stored under anhydrous conditions. It is recommended to use freshly opened bottles or to titrate older reagents to determine their activity. |
| Inadequate Reaction Conditions | The reduction of carboxylic acids requires specific temperature and time parameters. For LiAlH₄ reductions, the reaction is often started at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature or gently refluxed. Borane reductions may also require elevated temperatures to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. |
| Poor Quality Starting Material | Impurities in the starting material, 3,3-dimethylcyclobutanecarboxylic acid, can interfere with the reduction reaction. Ensure the starting material is of high purity, and if necessary, purify it by recrystallization or distillation before use. |
| Improper Work-up Procedure | The work-up for LiAlH₄ reductions is critical. Improper quenching can lead to the formation of gelatinous aluminum salts that trap the product, resulting in low isolated yields. Follow a carefully controlled quenching procedure (e.g., Fieser work-up) to ensure a filterable precipitate and efficient extraction of the product. |
Issue 2: Presence of Impurities in the Final Product
| Possible Cause | Recommended Solution |
| Unreacted Starting Material | If the reaction has not gone to completion, unreacted 3,3-dimethylcyclobutanecarboxylic acid will remain. This can be removed by performing a basic aqueous wash (e.g., with sodium bicarbonate solution) during the work-up. The carboxylate salt will be soluble in the aqueous layer, while the alcohol product remains in the organic layer. |
| Aldehyde Intermediate | While the reduction of a carboxylic acid to an alcohol proceeds through an aldehyde intermediate, this species is typically reduced immediately under the reaction conditions. However, if a less reactive hydride source is used or the reaction is not complete, traces of the corresponding aldehyde may be present. Purification by column chromatography can separate the aldehyde from the alcohol. |
| Solvent and Reagent Residues | Residual solvents (e.g., THF, diethyl ether) or by-products from the reducing agent can contaminate the final product. Ensure the product is thoroughly dried under vacuum. Purification by distillation is effective for removing non-volatile impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent method is the reduction of 3,3-dimethylcyclobutanecarboxylic acid. This is typically achieved using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) or a borane complex like borane-tetrahydrofuran (BH₃•THF).
Q2: Which reducing agent is better, LiAlH₄ or a borane complex?
Both reagents are effective for the reduction of carboxylic acids to primary alcohols.
-
LiAlH₄ is a very powerful and versatile reducing agent. However, it is highly reactive with water and protic solvents, requiring strictly anhydrous conditions. The work-up procedure can also be challenging due to the formation of aluminum salts.
-
Borane complexes , such as BH₃•THF or borane-dimethyl sulfide (BMS), are generally milder and can offer better selectivity if other reducible functional groups are present in the molecule. The work-up for borane reductions is often simpler than for LiAlH₄ reductions.[1] The choice of reagent may depend on the scale of the reaction, the presence of other functional groups, and safety considerations.
Q3: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction. A suitable mobile phase, such as a mixture of ethyl acetate and hexanes, will show the disappearance of the more polar starting material (carboxylic acid) and the appearance of the less polar product (alcohol). The spots can be visualized using an appropriate stain, such as potassium permanganate.
Q4: What is the best method for purifying the final product?
The choice of purification method depends on the scale of the synthesis and the nature of the impurities.
-
Column Chromatography: This is a highly effective method for purifying small to medium-scale reactions and for separating the product from impurities with different polarities.[2]
-
Distillation: For larger-scale synthesis, distillation under reduced pressure (vacuum distillation) is an efficient method for purifying the this compound, especially for removing non-volatile impurities.[2]
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected yields for the synthesis of this compound. Please note that actual yields may vary depending on the specific experimental conditions and the scale of the reaction.
| Reducing Agent | Solvent | Temperature | Reaction Time | Typical Yield | Reference |
| LiAlH₄ | Tetrahydrofuran (THF) or Diethyl Ether | 0 °C to reflux | 2 - 12 hours | 85-95% | General Literature |
| BH₃•THF | Tetrahydrofuran (THF) | 0 °C to 50 °C | 8 - 16 hours | 80-90% | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound using Lithium Aluminum Hydride (LiAlH₄)
Materials:
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3,3-Dimethylcyclobutanecarboxylic acid
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Lithium aluminum hydride (LiAlH₄)
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Anhydrous tetrahydrofuran (THF) or diethyl ether
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1 M Hydrochloric acid (HCl)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Saturated aqueous sodium chloride (brine) solution
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.
-
Under a nitrogen atmosphere, suspend LiAlH₄ (1.5 to 2.0 molar equivalents relative to the carboxylic acid) in anhydrous THF or diethyl ether.
-
Cool the suspension to 0 °C using an ice bath.
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Dissolve 3,3-dimethylcyclobutanecarboxylic acid (1.0 molar equivalent) in anhydrous THF or diethyl ether and add it dropwise to the LiAlH₄ suspension via an addition funnel. (Caution: Hydrogen gas is evolved).
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After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature. The reaction can be gently heated to reflux to ensure completion. Monitor the reaction by TLC.
-
Once the reaction is complete, cool the flask back to 0 °C.
-
Carefully quench the reaction by the slow, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then again by water (Fieser work-up). This should produce a granular precipitate of aluminum salts.
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Filter the mixture through a pad of Celite® and wash the filter cake thoroughly with the reaction solvent.
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Combine the filtrate and washes, and remove the solvent under reduced pressure.
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Dissolve the residue in an organic solvent like ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
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Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography.
Protocol 2: Synthesis of this compound using Borane-Tetrahydrofuran Complex (BH₃•THF)
Materials:
-
3,3-Dimethylcyclobutanecarboxylic acid
-
Borane-tetrahydrofuran complex (BH₃•THF) solution (typically 1 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Water
-
Dichloromethane or Ethyl acetate
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.
-
Dissolve 3,3-dimethylcyclobutanecarboxylic acid (1.0 molar equivalent) in anhydrous THF under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add the BH₃•THF solution (approximately 1.0 molar equivalent) dropwise to the carboxylic acid solution.[1]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 8-16 hours. The reaction can be gently heated (e.g., to 40-50 °C) if it is proceeding slowly. Monitor the reaction progress by TLC.[1]
-
Once the reaction is complete, cool the flask to 0 °C and carefully quench the excess borane by the slow, dropwise addition of methanol (Caution: Hydrogen gas is evolved).[1]
-
Stir the mixture at room temperature for about 2 hours.[1]
-
Pour the reaction mixture into water and extract with dichloromethane or ethyl acetate.[1]
-
Wash the combined organic layers with water and then with brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to give the crude this compound.[1]
-
Purify the crude product by vacuum distillation or column chromatography.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield in the synthesis.
References
Troubleshooting byproduct formation in (3,3-Dimethylcyclobutyl)methanol synthesis
Welcome to the technical support center for the synthesis of (3,3-Dimethylcyclobutyl)methanol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly byproduct formation, during the synthesis of this key chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent and practical methods for synthesizing this compound involve the reduction of a corresponding carbonyl compound. The two primary routes are:
-
Reduction of 3,3-Dimethylcyclobutanecarboxylic Acid: This method typically employs a strong reducing agent, most commonly Lithium Aluminum Hydride (LiAlH₄), in an anhydrous etheral solvent like diethyl ether or tetrahydrofuran (THF).
-
Reduction of 3,3-Dimethylcyclobutanecarbaldehyde: This route utilizes a milder reducing agent, such as Sodium Borohydride (NaBH₄), often in an alcoholic solvent like methanol or ethanol.
Q2: I am seeing an unexpected peak in my NMR that suggests an aldehyde is present after attempting to reduce 3,3-dimethylcyclobutanecarboxylic acid with LiAlH₄. What could be the cause?
A2: The presence of a residual aldehyde peak indicates an incomplete reduction. The reduction of a carboxylic acid to an alcohol with LiAlH₄ proceeds through an aldehyde intermediate.[1][2] If this intermediate is not fully reduced, it will appear as a byproduct.
Troubleshooting Steps:
-
Reagent Stoichiometry: Ensure at least a stoichiometric amount of LiAlH₄ is used. Due to the initial acid-base reaction between the carboxylic acid and LiAlH₄ which consumes one equivalent of hydride and produces hydrogen gas, an excess of the reducing agent is often required.
-
Reaction Time and Temperature: The reaction may require a longer duration or gentle heating to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material and aldehyde intermediate are no longer visible.
-
Reagent Quality: LiAlH₄ is highly reactive with moisture. Ensure the reagent is fresh and has been handled under anhydrous conditions. Degradation of the LiAlH₄ will reduce its effective concentration.
Q3: After reducing 3,3-dimethylcyclobutanecarbaldehyde with NaBH₄, my product is not as pure as expected, and I observe unreacted starting material. How can I improve the conversion?
A3: Incomplete conversion of the aldehyde to the alcohol is a common issue. Several factors can contribute to this:
Troubleshooting Steps:
-
Molar Ratio of NaBH₄: While theoretically one mole of NaBH₄ can reduce four moles of an aldehyde, in practice, it is common to use a molar excess of NaBH₄ to ensure the reaction goes to completion.
-
Reaction Temperature: The reduction of aldehydes with NaBH₄ is often performed at 0°C to control the reaction rate, followed by warming to room temperature. Ensure the reaction has been allowed sufficient time at room temperature to proceed to completion.
-
Solvent Choice: The reaction is typically carried out in protic solvents like methanol or ethanol. The choice of solvent can influence the reaction rate.
Q4: Are there any specific byproducts to be aware of due to the sterically hindered nature of the 3,3-dimethylcyclobutyl group?
A4: The steric hindrance from the gem-dimethyl group on the cyclobutane ring can influence the reactivity of the carbonyl group. While specific literature on byproducts for this exact molecule is scarce, general principles suggest:
-
Slower Reaction Rates: The steric bulk may slow down the rate of hydride attack on the carbonyl carbon. This reinforces the need for sufficient reaction time and potentially slightly elevated temperatures to drive the reaction to completion.
-
Incomplete Reduction: As mentioned, incomplete reduction to the aldehyde (from the carboxylic acid) or unreacted aldehyde are the most likely "byproducts" due to steric hindrance slowing the reaction.
-
For the reduction of the aldehyde, side reactions like the Cannizzaro reaction (disproportionation of the aldehyde to the corresponding alcohol and carboxylic acid) are less likely with a mild reducing agent like NaBH₄ under standard conditions.
Troubleshooting Guide for Byproduct Formation
| Symptom | Potential Cause | Suggested Solution | Relevant Synthetic Route |
| Presence of 3,3-dimethylcyclobutanecarbaldehyde in the final product. | Incomplete reduction of the carboxylic acid. | Increase the molar excess of LiAlH₄, prolong the reaction time, or gently heat the reaction mixture. Monitor by TLC. | Reduction of 3,3-dimethylcyclobutanecarboxylic acid |
| Unreacted 3,3-dimethylcyclobutanecarbaldehyde in the final product. | Insufficient NaBH₄, short reaction time, or low temperature. | Increase the amount of NaBH₄, allow the reaction to stir longer at room temperature. | Reduction of 3,3-dimethylcyclobutanecarbaldehyde |
| Broad peak in the alcohol region of the NMR, suggesting multiple alcohol species. | This is less common for this specific synthesis but could indicate side reactions if impurities are present in the starting material. | Purify the starting aldehyde or carboxylic acid before the reduction step. | Both Routes |
| Formation of borate esters as byproducts. | Incomplete hydrolysis of the intermediate borate ester during workup. | Ensure proper acidic workup (e.g., with dilute HCl or NH₄Cl solution) to fully hydrolyze the borate ester to the desired alcohol. | Reduction of 3,3-dimethylcyclobutanecarbaldehyde |
| Formation of aluminum salts that are difficult to filter. | Improper workup procedure after LiAlH₄ reduction. | Follow a standard Fieser workup (sequential addition of water, aqueous NaOH, and then more water) to precipitate granular aluminum salts that are easier to filter. | Reduction of 3,3-dimethylcyclobutanecarboxylic acid |
Experimental Protocols
Protocol 1: Reduction of 3,3-Dimethylcyclobutanecarboxylic Acid with LiAlH₄
Materials:
-
3,3-Dimethylcyclobutanecarboxylic acid
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Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Diethyl Ether or Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl) or Saturated aqueous solution of Ammonium Chloride (NH₄Cl)
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
A solution of 3,3-dimethylcyclobutanecarboxylic acid in anhydrous diethyl ether is added dropwise to a stirred suspension of an excess of LiAlH₄ in anhydrous diethyl ether at 0°C under an inert atmosphere (e.g., nitrogen or argon).
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then stirred for several hours (the reaction progress should be monitored by TLC).
-
The reaction is carefully quenched by the slow, dropwise addition of water, followed by the addition of 1 M HCl until the aqueous layer is acidic.
-
The layers are separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
The crude product can be purified by distillation or column chromatography.
Protocol 2: Reduction of 3,3-Dimethylcyclobutanecarbaldehyde with NaBH₄
Materials:
-
3,3-Dimethylcyclobutanecarbaldehyde
-
Sodium Borohydride (NaBH₄)
-
Methanol or Ethanol
-
Water
-
Diethyl Ether or Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
3,3-Dimethylcyclobutanecarbaldehyde is dissolved in methanol and the solution is cooled to 0°C in an ice bath.
-
Sodium borohydride is added portion-wise to the stirred solution, maintaining the temperature below 10°C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting aldehyde.
-
The reaction is quenched by the addition of water.
-
The bulk of the methanol is removed under reduced pressure.
-
The aqueous residue is extracted with diethyl ether or ethyl acetate.
-
The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to afford the crude this compound.
-
Further purification can be achieved by distillation or column chromatography.
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting workflow for byproduct formation.
References
Technical Support Center: Purification of (3,3-Dimethylcyclobutyl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of (3,3-Dimethylcyclobutyl)methanol. It is intended for researchers, scientists, and drug development professionals who may encounter challenges during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the purification of this compound?
A1: The most common impurities largely depend on the synthetic route used to prepare the alcohol. A prevalent method for synthesizing this compound is the reduction of 3,3-dimethylcyclobutanecarboxylic acid using a reducing agent like Lithium Aluminium Hydride (LiAlH₄).[1][2][3][4]
Potential impurities from this synthesis include:
-
Unreacted Starting Material: 3,3-dimethylcyclobutanecarboxylic acid.
-
Reaction Byproducts: Aluminum salts formed during the work-up of the LiAlH₄ reaction.[5][6][7]
-
Solvents: Residual solvents from the reaction and extraction steps, such as diethyl ether or tetrahydrofuran (THF).
Q2: Which purification techniques are most effective for this compound?
A2: The choice of purification technique depends on the nature and quantity of the impurities. The most common and effective methods are:
-
Vacuum Distillation: Ideal for separating the desired alcohol from non-volatile impurities and solvents with significantly different boiling points.[8][9][10] Given that alcohols with high boiling points can decompose at atmospheric pressure, vacuum distillation is often the preferred method.[8][9][11]
-
Flash Column Chromatography: Highly effective for separating the target compound from impurities with similar polarities.[12][13][14][15] This method is particularly useful when high purity is required.[12]
-
Aqueous Work-up: Essential for removing inorganic salts, especially after reductions using metal hydrides like LiAlH₄.[6][7]
Q3: What is a typical work-up procedure for a LiAlH₄ reduction to synthesize this compound?
A3: A careful work-up is crucial to quench the excess LiAlH₄ and remove the resulting aluminum salts. A widely used method is the Fieser work-up:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and cautiously add a specific sequence of reagents. For a reaction using 'x' grams of LiAlH₄, sequentially add:
-
'x' mL of water
-
'x' mL of 15% aqueous sodium hydroxide (NaOH)
-
'3x' mL of water
-
-
Allow the mixture to warm to room temperature and stir until a granular precipitate forms.
-
Filter the solid aluminum salts and wash the filter cake with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic filtrates contain the crude this compound.
Caution: The initial addition of water is highly exothermic and can generate hydrogen gas. This should be performed slowly and in a well-ventilated fume hood.
Troubleshooting Guides
Vacuum Distillation
| Problem | Possible Cause | Solution |
| Bumping/Uncontrolled Boiling | - Superheating of the liquid. - Inefficient stirring. | - Use a magnetic stir bar and ensure vigorous stirring. - Ensure a smooth boiling surface; avoid scratches in the distillation flask. - Do not use boiling chips in a vacuum distillation as they are ineffective.[9] |
| Product Not Distilling at Expected Temperature | - Inaccurate pressure reading. - Leak in the vacuum system. - Presence of high-boiling impurities. | - Check the manometer for accuracy. - Inspect all joints and connections for leaks. Re-grease joints if necessary. - First, distill off any lower-boiling impurities. The main fraction should then distill at a constant temperature. |
| Product Decomposes During Distillation | - Temperature is too high. - Prolonged heating. | - Reduce the pressure of the system to lower the boiling point.[8][10] - Heat the distillation flask in a heating mantle or oil bath for even temperature distribution. - Minimize the distillation time. |
Flash Column Chromatography
| Problem | Possible Cause | Solution |
| Poor Separation of Product and Impurities | - Inappropriate solvent system. - Column overloading. | - Optimize the solvent system using Thin Layer Chromatography (TLC) beforehand. Aim for an Rf value of 0.2-0.4 for the target compound.[12] - Use a larger column or reduce the amount of crude material loaded. A general rule is a 50:1 to 100:1 ratio of silica gel to crude product by weight. |
| Compound Elutes Too Quickly (High Rf) | - Solvent system is too polar. | - Decrease the polarity of the mobile phase. For a common hexane/ethyl acetate system, increase the proportion of hexane. |
| Compound Does Not Elute from the Column (Low Rf) | - Solvent system is not polar enough. | - Increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate. |
| Streaking or Tailing of Bands | - Compound is interacting too strongly with the silica gel. - Sample is not fully dissolved when loaded. | - Add a small amount of a more polar solvent (e.g., methanol) or a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent. - Ensure the sample is fully dissolved in a minimal amount of solvent before loading onto the column.[16] |
Quantitative Data Summary
The following table provides representative data for the purification of this compound. Note: This data is illustrative and may vary based on the specific experimental conditions and the purity of the starting materials.
| Purification Method | Parameter | Value | Purity Achieved (Typical) |
| Vacuum Distillation | Boiling Point | 84 °C at 37 Torr | >98% |
| Pressure | 10-40 mmHg | ||
| Flash Chromatography | Stationary Phase | Silica Gel (230-400 mesh) | >99% |
| Mobile Phase | Hexane:Ethyl Acetate (Gradient) | ||
| Typical Rf | ~0.3 in 4:1 Hexane:Ethyl Acetate |
Experimental Protocols
Protocol 1: Vacuum Distillation of this compound
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus with a round-bottom flask, a short-path distillation head, a condenser, a receiving flask, and a vacuum source with a manometer. Ensure all glassware is dry and joints are properly sealed.
-
Sample Preparation: Place the crude this compound and a magnetic stir bar into the distillation flask.
-
Distillation: a. Begin stirring the crude material. b. Gradually apply vacuum to the system. The pressure should be monitored with the manometer. c. Once the desired pressure is stable, slowly heat the distillation flask using a heating mantle or an oil bath. d. Collect any low-boiling fractions first. e. Collect the main fraction of this compound at its boiling point corresponding to the system's pressure. f. Once the product has been collected, remove the heat source and allow the system to cool before slowly releasing the vacuum.
Protocol 2: Flash Column Chromatography of this compound
-
Solvent System Selection: Determine a suitable solvent system using TLC. A good starting point for alcohols is a mixture of hexane and ethyl acetate.
-
Column Packing: a. Plug a chromatography column with a small piece of cotton or glass wool. b. Add a layer of sand. c. Prepare a slurry of silica gel in the initial, least polar mobile phase. d. Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped. e. Add another layer of sand on top of the packed silica gel.
-
Sample Loading: a. Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). b. Carefully apply the sample solution to the top of the silica gel.
-
Elution: a. Carefully add the mobile phase to the column. b. Apply pressure (using a pump or inert gas) to achieve a steady flow rate. c. Collect fractions and monitor the elution of the product by TLC. d. Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: A troubleshooting decision tree for the purification of this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Reduction of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 5. byjus.com [byjus.com]
- 6. researchgate.net [researchgate.net]
- 7. Curly Arrow: Lithium Aluminium Hydride Reductions - Rochelle's Salt [curlyarrow.blogspot.com]
- 8. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. bevzero.com [bevzero.com]
- 11. bevzero.com [bevzero.com]
- 12. benchchem.com [benchchem.com]
- 13. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 14. biotage.com [biotage.com]
- 15. orgsyn.org [orgsyn.org]
- 16. Purification [chem.rochester.edu]
Technical Support Center: Synthesis of Cyclobutane-Containing Molecules
Welcome to our technical support center for the synthesis of cyclobutane-containing molecules. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered by researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of cyclobutane rings challenging?
The primary challenge in synthesizing cyclobutane rings stems from their inherent ring strain.[1][2][3][4] The ideal bond angle for sp³ hybridized carbon atoms is 109.5°, but the C-C-C bond angles in a planar cyclobutane are forced to be 90°.[2][3] This deviation creates angle strain, making the molecule less stable and its formation energetically less favorable compared to larger rings like cyclopentane and cyclohexane.[2][3] This inherent strain not only makes the ring difficult to form but also makes it susceptible to ring-opening reactions.[5]
Q2: My [2+2] photocycloaddition is giving a low yield. What are the common causes and solutions?
Low yields in [2+2] photocycloadditions are a frequent issue. Several factors can contribute to this:
-
Inadequate Light Source or Wavelength: The reactants must be able to absorb the light energy to reach an excited state. Ensure your light source emits at an appropriate wavelength for your substrate. For many enones, UV irradiation is required.[6]
-
Poor Intersystem Crossing: For many [2+2] reactions involving enones, the triplet excited state is the reactive species.[6] If intersystem crossing from the singlet to the triplet state is inefficient, the reaction yield will be low. The use of a triplet sensitizer, such as acetone or benzophenone, can help populate the triplet state.[1]
-
Competing Reactions: The excited state can undergo other reactions, such as E/Z isomerization of the alkene, decomposition, or polymerization, which will lower the yield of the desired cyclobutane product.[7]
-
Reversibility of the Reaction: The photochemical cycloaddition can be a reversible process, and the cyclobutane product may undergo photochemical cleavage back to the starting materials.[7]
-
Substrate Concentration: For intermolecular reactions, the concentration of the reactants can be critical. If the concentration is too low, the probability of two molecules encountering each other in the excited state is reduced. Conversely, very high concentrations can sometimes lead to polymerization.
Troubleshooting Flowchart for Low-Yield [2+2] Photocycloaddition
Caption: Troubleshooting workflow for low-yielding [2+2] photocycloaddition reactions.
Q3: I am getting a mixture of regioisomers (head-to-head and head-to-tail) in my intermolecular [2+2] cycloaddition. How can I improve the regioselectivity?
The formation of regioisomers is a common challenge in intermolecular [2+2] cycloadditions.[8] The regioselectivity is often governed by the electronics and sterics of the reactants.[6]
-
Electronic Effects: The regioselectivity of intermolecular [2+2] cycloadditions is often governed by the electronic properties of the reactants, with head-to-tail selectivity being favored in many cases.[6]
-
Steric Hindrance: Bulky substituents can direct the cycloaddition to form the less sterically hindered product.
-
Catalyst Control: In transition metal-catalyzed [2+2] cycloadditions, the choice of metal and ligands can significantly influence the regioselectivity. For example, Cu(I) salts like CuOTf have been used to catalyze [2+2] cycloadditions with some success.[8]
-
Lewis Acid Catalysis: For some substrates, such as silyl enol ethers and α,β-unsaturated compounds, Lewis acids can promote a stepwise [2+2] cycloaddition with improved stereoselectivity.[6]
Q4: How can I control the stereoselectivity of my cyclobutane synthesis?
Controlling stereoselectivity is a critical aspect of cyclobutane synthesis. Several strategies can be employed:
-
Intramolecular Reactions: Performing the cycloaddition in an intramolecular fashion, where the two reacting alkenes are tethered together, can provide excellent stereocontrol.[6] The length and nature of the tether can dictate the stereochemical outcome.
-
Chiral Auxiliaries: Attaching a chiral auxiliary to one of the reactants can induce facial selectivity in the cycloaddition, leading to an enantiomerically enriched product.
-
Chiral Catalysts: The use of chiral Lewis acids or transition metal catalysts can promote enantioselective [2+2] cycloadditions.[8]
-
Substrate Control: The inherent stereochemistry of the starting materials can be transferred to the product in a stereospecific manner. For example, the ring contraction of pyrrolidines to cyclobutanes has been shown to be highly stereoselective.[9][10][11]
Troubleshooting Guides
Problem 1: Low or No Conversion in a Transition Metal-Catalyzed [2+2] Cycloaddition
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the catalyst is fresh and has been stored under appropriate conditions (e.g., inert atmosphere). Consider using a different metal catalyst or ligand system. |
| Substrate Incompatibility | Some functional groups on the substrate can poison the catalyst. Protect sensitive functional groups or choose a more robust catalyst. |
| Incorrect Reaction Conditions | Optimize the temperature, solvent, and reaction time. Some reactions may require higher temperatures to overcome activation barriers. |
| Poor Ligand Choice | The ligand plays a crucial role in the catalytic cycle. Screen a variety of ligands to find one that promotes the desired reaction. |
Problem 2: Formation of Undesired Side Products in a Radical Cyclization to Form a Cyclobutane
| Potential Cause | Troubleshooting Step |
| Incorrect Radical Precursor | The choice of radical precursor is critical. Ensure it generates the desired radical under the reaction conditions. |
| Unwanted Rearrangement | The initially formed radical may undergo rearrangement before cyclization. Consider using a different radical precursor or changing the reaction conditions (e.g., lower temperature) to favor cyclization. |
| Intermolecular Reactions | If the desired reaction is intramolecular, ensure the concentration is low enough to disfavor intermolecular side reactions. |
| β-Fragmentation | The 1,4-biradical intermediate can undergo β-fragmentation, leading to olefinic side products.[9] Optimizing the reaction conditions may help to minimize this pathway. |
Experimental Protocols
Protocol 1: General Procedure for a Photosensitized [2+2] Cycloaddition
This protocol is a general guideline and may require optimization for specific substrates.
-
Reactant Preparation: Dissolve the alkene (1.0 equiv) and the enone (1.0-1.2 equiv) in a suitable solvent (e.g., acetone, which can also act as a sensitizer, or another solvent with an added sensitizer like benzophenone). The concentration should be optimized, typically in the range of 0.01-0.1 M.
-
Degassing: Degas the solution thoroughly by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove dissolved oxygen, which can quench the triplet excited state.
-
Irradiation: Irradiate the solution with a suitable light source (e.g., a medium-pressure mercury lamp with a Pyrex filter to block short-wavelength UV) while maintaining a constant temperature (often room temperature or slightly below).
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or NMR).
-
Workup and Purification: Once the reaction is complete, remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Ring Contraction of a Pyrrolidine to a Cyclobutane
This method provides a stereoselective route to substituted cyclobutanes.[9][10][11]
-
Substrate Preparation: Synthesize the desired substituted pyrrolidine starting material.
-
Reaction Setup: In a reaction vessel under an inert atmosphere, dissolve the pyrrolidine substrate in a suitable solvent (e.g., CH₂Cl₂).
-
Reagent Addition: Add the iodonitrene precursor (e.g., generated in situ) to the solution at a controlled temperature (e.g., 0 °C to room temperature).
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Quenching and Workup: Upon completion, quench the reaction with a suitable reagent (e.g., aqueous sodium thiosulfate). Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure.
-
Purification: Purify the resulting cyclobutane derivative by column chromatography.
Data Presentation
Table 1: Comparison of Yields for Different Cyclobutane Synthesis Methods
| Synthetic Method | Substrates | Conditions | Yield (%) | Reference |
| Photochemical [2+2] Cycloaddition | Enone + Alkene | hν, sensitizer | 20-80 | [6][8] |
| Thermal [2+2] Cycloaddition | Ketene + Alkene | Heat | 40-90 | [12] |
| Transition Metal-Catalyzed [2+2] | Alkene + Alkene | Metal catalyst (e.g., Ni, Rh, Cu) | 50-95 | [8] |
| Ring Contraction | Substituted Pyrrolidine | Iodonitrene chemistry | 39-97 | [10] |
| Radical Cyclization | Alkylboronic ester + Haloalkyl alkene | Photoredox catalyst, visible light | 40-85 | [13][14] |
Visualizations
Caption: Overview of major synthetic strategies for accessing cyclobutane rings.
References
- 1. baranlab.org [baranlab.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Ring strain - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. scribd.com [scribd.com]
- 7. Synthesis of cyclobutane lignans via an organic single electron oxidant–electron relay system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. irep.ntu.ac.uk [irep.ntu.ac.uk]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. Photoredox-Catalyzed Cyclobutane Synthesis by a Deboronative Radical Addition-Polar Cyclization Cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Side reactions of (3,3-Dimethylcyclobutyl)methanol under acidic conditions
This guide provides troubleshooting advice and answers to frequently asked questions regarding the side reactions of (3,3-Dimethylcyclobutyl)methanol when subjected to acidic conditions. It is intended for researchers, scientists, and professionals in the field of drug development.
Frequently Asked Questions (FAQs)
Q1: What is the expected primary reaction of this compound under acidic conditions?
A1: Under acidic conditions, the primary reaction is not a simple dehydration to form an alkene with the original carbon skeleton. Instead, the alcohol undergoes a carbocation-mediated rearrangement, specifically a Wagner-Meerwein rearrangement, which involves ring expansion.[1][2] The main products are typically a mixture of rearranged cyclopentene isomers.
Q2: Why does a ring expansion occur instead of a simple dehydration?
A2: The reaction proceeds through a carbocation intermediate. The process involves these key steps:
-
Protonation of the Alcohol: The hydroxyl group is protonated by the acid to form a good leaving group (water).
-
Formation of a Primary Carbocation: Loss of water generates a highly unstable primary carbocation, (3,3-dimethylcyclobutyl)methyl cation.
-
Rearrangement: To achieve greater stability, this unstable carbocation rapidly undergoes a 1,2-alkyl shift.[3] A carbon-carbon bond from the strained cyclobutane ring migrates, leading to the expansion of the four-membered ring into a less strained five-membered ring.[4] This rearrangement results in the formation of a more stable secondary or tertiary carbocation.
-
Elimination: The rearranged carbocation then loses a proton to form a mixture of alkene products.
Q3: What are the major side products I should expect to see?
A3: The reaction typically yields a mixture of isomeric alkenes due to the rearrangement. The primary products are 1,2-dimethylcyclopentene and 3,3-dimethylcyclopentene. Depending on the reaction conditions, you may also observe substitution products where a nucleophile (like water or the conjugate base of the acid) traps the rearranged carbocation.[5]
Q4: Can I control the product distribution?
A4: Controlling the product distribution is challenging due to the facile nature of the carbocation rearrangement. However, you can influence the outcome to some extent by modifying the reaction conditions:
-
Temperature: Higher temperatures generally favor elimination (alkene formation) over substitution (alcohol or ether formation).
-
Acid Choice: Using a non-nucleophilic acid (e.g., concentrated sulfuric or phosphoric acid) will favor elimination. Using a nucleophilic acid like HBr or HCl will lead to substitution products.
-
Solvent: The choice of solvent can influence the stability of the carbocation intermediates and the likelihood of substitution versus elimination. Protic, nucleophilic solvents can lead to addition products.
Q5: What is a Wagner-Meerwein rearrangement?
A5: A Wagner-Meerwein rearrangement is a type of carbocation 1,2-rearrangement where a hydrogen, alkyl, or aryl group migrates from one carbon to an adjacent, electron-deficient carbon.[1] In this specific case, it involves the migration of an alkyl group that is part of the cyclobutane ring, leading to ring expansion. This process is driven by the formation of a more stable carbocation and the relief of ring strain.[3][4]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Complex mixture of products is observed, making purification difficult. | This is the expected outcome due to the formation of multiple rearranged carbocation intermediates and subsequent non-regioselective elimination pathways. | Employ high-resolution analytical techniques like GC-MS to identify all components of the mixture. For purification, consider preparative gas chromatography (Prep-GC) or careful fractional distillation if boiling points are sufficiently different. |
| The major product is a substituted cyclopentanol instead of the expected alkene. | The rearranged carbocation was trapped by a nucleophile (likely water) in an SN1-type reaction. This occurs when there is a high concentration of a nucleophile in the reaction medium. | To favor elimination (E1), use a strong, non-nucleophilic acid like H₂SO₄ or H₃PO₄. Ensure anhydrous conditions by using freshly distilled solvents and drying agents. Running the reaction at a higher temperature can also favor elimination. |
| Low or no conversion of the starting material. | The reaction conditions (acid concentration, temperature) may be too mild to facilitate the initial dehydration step. | Increase the concentration of the acid catalyst. If using a weaker acid, switch to a stronger one (e.g., from acetic acid to sulfuric acid). Gently increase the reaction temperature while carefully monitoring the reaction progress by TLC or GC to avoid charring or excessive side product formation. |
| Formation of polymeric or tar-like substances. | This often results from overly harsh conditions (high temperature or high acid concentration) which can promote intermolecular reactions and polymerization of the alkene products. | Reduce the reaction temperature and/or the concentration of the acid. Consider a slower, dropwise addition of the acid to the alcohol solution at a controlled temperature to manage the reaction exotherm. |
Summary of Potential Products and Influencing Factors
| Product Type | Example Structure(s) | Favored By |
| Ring-Expanded Alkenes (Major) | 1,2-Dimethylcyclopentene, 3,3-Dimethylcyclopentene | High temperatures, non-nucleophilic acids (H₂SO₄, H₃PO₄). This is the thermodynamically favored pathway. |
| Ring-Expanded Alcohols (Substitution) | 1,2-Dimethylcyclopentanol | Lower temperatures, presence of water or other nucleophiles. |
| Ring-Expanded Halides (Substitution) | 1-Halo-1,2-dimethylcyclopentane | Use of hydrohalic acids (HBr, HCl) as the acid catalyst. |
Experimental Protocols
General Protocol for Acid-Catalyzed Dehydration of this compound
Objective: To synthesize a mixture of rearranged cyclopentene products via acid-catalyzed dehydration.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄) or Phosphoric Acid (H₃PO₄)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Diethyl Ether or Dichloromethane
-
Round-bottom flask with distillation head and condenser
-
Heating mantle and magnetic stirrer
-
Separatory funnel
Procedure:
-
Place this compound into a round-bottom flask equipped with a magnetic stir bar.
-
Cool the flask in an ice bath.
-
Slowly and with stirring, add a catalytic amount of concentrated sulfuric acid or a larger volume of phosphoric acid.
-
Set up the apparatus for fractional distillation.
-
Heat the mixture gently to initiate the reaction. The alkene products, being more volatile, will distill as they are formed. Collect the distillate in a receiver cooled in an ice bath.
-
Continue the distillation until no more product is collected.
-
Transfer the collected distillate to a separatory funnel. Wash the organic layer sequentially with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent. The resulting liquid is a mixture of alkene products.
-
Characterize the product mixture using Gas Chromatography-Mass Spectrometry (GC-MS) and NMR spectroscopy to determine the composition and ratio of isomers.
Protocol for Product Analysis by GC-MS
Objective: To identify and quantify the components of the product mixture.
Procedure:
-
Prepare a dilute sample of the product mixture by dissolving a small amount (e.g., 1-2 drops) in a suitable volatile solvent (e.g., 1 mL of hexane or dichloromethane).
-
Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS instrument.
-
Run a temperature program that allows for the separation of the different alkene isomers based on their boiling points. A typical program might start at 50°C and ramp up to 200°C.
-
Identify the individual components by comparing their mass spectra with a library database (e.g., NIST).
-
Determine the relative abundance of each product by integrating the peak areas in the gas chromatogram.
Visualizations
Reaction Pathway Diagram
Caption: Acid-catalyzed rearrangement of this compound.
Troubleshooting Workflow
Caption: Troubleshooting guide for side reactions.
References
Technical Support Center: Catalyst Deactivation in (3,3-Dimethylcyclobutyl)methanol Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to catalyst deactivation during the synthesis of (3,3-Dimethylcyclobutyl)methanol.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues related to catalyst performance during your experiments.
Question: My reaction rate has significantly decreased, or the reaction has completely stalled. What should I do?
Answer: A sudden or gradual decrease in reaction rate is a primary indicator of catalyst deactivation. Follow these steps to diagnose the potential cause:
-
Verify Reaction Conditions: First, ensure that all reaction parameters (temperature, pressure, stirring rate, and reactant concentrations) are correct and have been stable.
-
Check for Impurities (Poisoning): Review the purity of your starting materials, solvents, and hydrogen gas. Trace impurities are a common source of catalyst poisons.[1][2] Refer to the table below for common catalyst poisons.
-
Assess Thermal History (Sintering): Evaluate if the catalyst has been exposed to excessively high temperatures, even for a short period.[3][4] High temperatures can cause metal particles on the catalyst support to agglomerate, reducing the active surface area.[3][5][6] This process, known as sintering, is often irreversible.[5]
-
Inspect the Catalyst (Fouling/Coking): If possible and safe, visually inspect the catalyst. A change in color or the appearance of a solid coating may indicate fouling or coking, where carbonaceous materials deposit on the catalyst surface, blocking active sites.[4][7]
Question: I am observing a decrease in product selectivity and an increase in byproducts. What is the likely cause?
Answer: A loss of selectivity can be linked to changes in the catalyst's active sites.
-
Partial Poisoning: Some poisons may selectively block certain active sites, altering the reaction pathway and favoring the formation of byproducts.[8]
-
Catalyst Structure Change: Sintering or restructuring of the catalyst surface at high temperatures can expose different crystal faces or create new types of active sites, leading to a change in selectivity.[3][4]
-
Acid Site Promotion (for bifunctional catalysts): In the absence of a sulfiding agent (if applicable), some catalyst surfaces can become more acidic, promoting side reactions like dehydration.[9]
Question: How can I confirm the cause of catalyst deactivation?
Answer: Identifying the specific cause may require analytical characterization of the spent catalyst.[5]
-
BET Surface Area Analysis: A significant reduction in surface area compared to the fresh catalyst suggests sintering.[5]
-
Elemental Analysis (ICP-MS, XRF, or EDX): Can detect the presence of elemental poisons like sulfur, lead, or arsenic on the catalyst surface.[5]
-
Temperature Programmed Oxidation (TPO): This technique can quantify the amount of coke deposited on the catalyst.[10]
-
Microscopy (TEM, SEM): Can provide visual evidence of particle agglomeration (sintering) or surface deposits (fouling).[11]
Frequently Asked Questions (FAQs)
Q1: What are the main types of catalyst deactivation?
A1: The three primary mechanisms of catalyst deactivation are:
-
Poisoning: The strong chemical adsorption (chemisorption) of impurities onto the catalyst's active sites, blocking them from reactants.[12]
-
Sintering (Thermal Degradation): The agglomeration of catalyst particles at high temperatures, which reduces the active surface area.[3][4][6]
-
Fouling or Coking: The physical deposition of substances, such as carbonaceous material ("coke"), on the catalyst surface, which blocks pores and active sites.[4][7][13]
Q2: What are the most common signs of catalyst deactivation?
A2: Key indicators include:
-
A significant drop in the reaction rate or a complete halt of the reaction.[2]
-
A noticeable decrease in product yield and selectivity.[2]
-
The need for more extreme reaction conditions (e.g., higher temperature or pressure) to achieve the same conversion level.[2]
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A physical change in the catalyst's appearance, such as a color change.[2]
Q3: Where do catalyst poisons typically originate?
A3: Catalyst poisons can come from several sources:
-
Reactants and Solvents: Impurities within the starting materials. Sulfur, nitrogen compounds, and heavy metals are common culprits.[2][14]
-
Feed Gas: Impurities in the hydrogen gas, such as carbon monoxide (CO).[2][14]
-
Reaction Byproducts: Products from side reactions can sometimes act as inhibitors.[15]
-
Equipment: Leaching of materials from the reactor or tubing.
Q4: Can a deactivated catalyst be regenerated?
A4: It depends on the deactivation mechanism.
-
Poisoning: Can be reversible if the poison can be removed, for instance by heat treatment or washing, but is often irreversible if the poison binds too strongly.[12]
-
Coking: Is often reversible through controlled oxidation (burning off the coke) in air or treatment with steam.[7][16]
-
Sintering: Is generally considered irreversible as the catalyst's fundamental structure has been altered.[5]
Q5: What preventative measures can I take to minimize catalyst deactivation?
A5: To prolong catalyst life:
-
Purify Feedstocks: Ensure all reactants, solvents, and gases are of high purity and free from known catalyst poisons.[7]
-
Control Temperature: Operate within the catalyst's recommended temperature range and avoid temperature spikes.
-
Optimize Reaction Conditions: Adjusting parameters like reactant concentration and pressure can sometimes minimize the formation of coke precursors.[7]
-
Use a Guard Bed: A small, sacrificial bed of catalyst or adsorbent can be placed upstream of the main reactor to trap poisons before they reach the primary catalyst.[12]
Data Presentation
Table 1: Common Catalyst Poisons in Hydrogenation Reactions
| Poison Class | Examples | Common Sources | Affected Catalysts |
| Sulfur Compounds | Hydrogen sulfide (H₂S), thiols, thiophenes | Natural gas, petroleum feedstocks, some reagents | Palladium, Platinum, Nickel, Ruthenium[2][14][15] |
| Nitrogen Compounds | Amines, amides, nitriles, nitro compounds, pyridines | Reactants, solvents | Palladium, Platinum, Nickel[2][8][15] |
| Carbon Monoxide (CO) | Impurity in hydrogen gas, syngas | Industrial hydrogen sources | Iron, Copper, Palladium, Platinum[2][14] |
| Heavy Metals | Lead (Pb), Mercury (Hg), Arsenic (As) | Impurities in starting materials, equipment leaching | Most metal catalysts[1][2][14] |
| Halides | Organic and inorganic chlorides, bromides | Solvents (e.g., dichloromethane), reagents | Palladium, Platinum[2][8][15] |
| Water | Solvent, byproduct, impurity in feed | Present in reactants or formed during reaction | Can alter support, promote sintering, or act as a poison in specific reactions[2][7][17] |
Table 2: General Regeneration Strategies for Nickel-Based Catalysts
| Deactivation Cause | Regeneration Method | General Conditions | Reference |
| Sulfur Poisoning | Treatment with steam/hydrogen stream | High temperature (e.g., >700 °C) | [16] |
| Coking (Carbon Deposition) | Oxidation with CO₂ or air | Controlled temperature to burn off carbon (e.g., 700 °C) | [10][16] |
| General Activity Loss | Treatment with dilute alkali hydroxide | In the presence of hydrogen at 40-150 °C | [18] |
| Aging from Storage | Successive treatment with aqueous organic acid (e.g., lactic acid) and a base solution | Room temperature | [19] |
Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenation of 3,3-Dimethylcyclobutanecarbaldehyde
This protocol describes a typical procedure for the synthesis of this compound via hydrogenation, which can be monitored for catalyst activity.
Materials:
-
3,3-Dimethylcyclobutanecarbaldehyde
-
Anhydrous ethanol (or other suitable alcohol solvent)
-
Hydrogenation catalyst (e.g., 5% Pd/C, Raney Nickel)
-
High-pressure reactor (e.g., Parr shaker)
-
Hydrogen gas (high purity)
-
Inert gas (Nitrogen or Argon)
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
Reactor Preparation: Ensure the high-pressure reactor is clean and dry. Add the hydrogenation catalyst (e.g., 5-10 mol%) to the reactor vessel under an inert atmosphere.
-
Reactant Addition: Dissolve 3,3-Dimethylcyclobutanecarbaldehyde in anhydrous ethanol and add the solution to the reactor vessel via a cannula or syringe.
-
System Purge: Seal the reactor. Purge the system by pressurizing with inert gas (e.g., 3 times to 50 psi) and venting, followed by purging with hydrogen gas (e.g., 3 times to 100 psi) to remove all air.
-
Reaction: Pressurize the reactor to the desired hydrogen pressure (e.g., 50-500 psi). Begin vigorous stirring and heat the reaction to the target temperature (e.g., 25-80 °C).
-
Monitoring: Monitor the reaction progress by observing the pressure drop in the hydrogen reservoir. For detailed analysis, periodically (and carefully) take small aliquots of the reaction mixture for GC analysis (see Protocol 2). A slowing or stalled pressure drop indicates a decrease in reaction rate.
-
Workup: Once the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the system with inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with additional solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to isolate the crude this compound. Purify as necessary (e.g., by distillation or chromatography).
Protocol 2: Monitoring Reaction Progress by Gas Chromatography (GC)
This protocol is for analyzing reaction aliquots to quantify the conversion of starting material to product, thereby tracking catalyst activity over time.
Materials & Equipment:
-
Gas Chromatograph (GC) with a Flame Ionization Detector (FID)
-
Appropriate GC column (e.g., a polar capillary column like a DB-WAX or FFAP)
-
Internal standard (e.g., n-dodecane or another non-reactive compound with a distinct retention time)
-
Solvent for dilution (e.g., ethanol)
-
Microsyringe for injection
-
Vials for sample preparation
Procedure:
-
Instrument Setup: Set up the GC with an appropriate temperature program. Example parameters:
-
Injector Temperature: 250 °C
-
Detector Temperature: 250 °C
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C.
-
Carrier Gas: Helium or Hydrogen.
-
-
Calibration:
-
Prepare standard solutions of known concentrations of the starting material (3,3-Dimethylcyclobutanecarbaldehyde), product (this compound), and a fixed concentration of the internal standard.
-
Inject these standards into the GC to determine their retention times and calculate response factors relative to the internal standard.[20][21]
-
-
Sample Preparation:
-
Carefully withdraw a small aliquot (e.g., 0.1 mL) from the hydrogenation reaction at specific time intervals (e.g., t = 0, 1h, 2h, 4h, etc.).
-
Filter the aliquot immediately to remove the catalyst.
-
Dilute the aliquot in a known volume of solvent containing a precise concentration of the internal standard.
-
-
Analysis:
-
Data Interpretation:
-
Calculate the peak areas for each component.
-
Using the response factors from the calibration, determine the concentration of the starting material and product in each aliquot.
-
Plot the concentration of the product versus time to determine the reaction rate. A flattening of this curve indicates catalyst deactivation.
-
Mandatory Visualization
A troubleshooting workflow for diagnosing catalyst deactivation.
References
- 1. Catalyst poison | Toxicity, Inhibition, Effects | Britannica [britannica.com]
- 2. benchchem.com [benchchem.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. ammoniaknowhow.com [ammoniaknowhow.com]
- 5. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 6. Catalyst Deactivation And Regeneration: Coking, Sintering, And Chloride Effects [eureka.patsnap.com]
- 7. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 8. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 9. research-hub.nrel.gov [research-hub.nrel.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. jurnal.uns.ac.id [jurnal.uns.ac.id]
- 12. youtube.com [youtube.com]
- 13. doi.nrct.go.th [doi.nrct.go.th]
- 14. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 15. scs.illinois.edu [scs.illinois.edu]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. US3165478A - Process for the regeneration of raney-nickel catalyst - Google Patents [patents.google.com]
- 19. US3796670A - Method of regenerating an aged raney nickel catalyst with carboxylic acid and base treatment - Google Patents [patents.google.com]
- 20. Gas chromatography of Alcohols [delloyd.50megs.com]
- 21. chemlab.truman.edu [chemlab.truman.edu]
- 22. purdue.edu [purdue.edu]
- 23. youtube.com [youtube.com]
Technical Support Center: Purification of (3,-Dimethylcyclobutyl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (3,3-Dimethylcyclobutyl)methanol. The information is designed to address specific issues that may be encountered during the purification of this compound from a crude reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound?
The potential impurities in your crude product largely depend on the synthetic route used. A common method for the synthesis of this compound is the reduction of 3,3-dimethylcyclobutanecarboxylic acid or its corresponding ester. Based on this, the most probable impurities include:
-
Unreacted Starting Material: 3,3-Dimethylcyclobutanecarboxylic acid or its ester.
-
Intermediate Aldehyde: 3,3-Dimethylcyclobutane-1-carbaldehyde, resulting from incomplete reduction.
-
Reaction Solvents: Ethereal solvents (e.g., THF, Diethyl ether) or alcohols (e.g., ethanol) used in the reduction or work-up.
-
Reducing Agent Byproducts: Boron or aluminum salts, depending on the reducing agent used (e.g., LiAlH₄, NaBH₄).
-
Side-Reaction Products: Dehydration of the alcohol to form 1-(methoxymethyl)-3,3-dimethylcyclobut-1-ene under acidic conditions.
Q2: Which analytical techniques are recommended for assessing the purity of this compound?
Gas Chromatography-Mass Spectrometry (GC-MS) is the most powerful and commonly used technique for analyzing the purity of volatile compounds like this compound.[1][2][3][4][5] It allows for both the quantification of the main product and the identification of volatile impurities. Other useful techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the desired product and identify major organic impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the presence of key functional groups and can indicate the presence of impurities like carboxylic acids (broad O-H stretch) or aldehydes (C=O stretch).[1]
Q3: What are the primary methods for purifying crude this compound?
The choice of purification method depends on the nature of the impurities and the scale of the experiment. The most common methods are:
-
Distillation: Fractional distillation under reduced pressure (vacuum distillation) is often effective for separating the desired alcohol from less volatile impurities like the starting carboxylic acid and inorganic salts. It is also suitable for removing more volatile solvent residues.
-
Column Chromatography: Flash chromatography on silica gel is a versatile method for separating the target alcohol from impurities with different polarities, such as the starting material and the intermediate aldehyde.[6][7]
-
Liquid-Liquid Extraction: An initial work-up using liquid-liquid extraction can remove water-soluble impurities, such as inorganic salts and some polar solvents.
Troubleshooting Guides
Distillation Issues
| Issue | Possible Cause | Solution |
| Product is not distilling at the expected temperature. | Incorrect pressure reading; presence of volatile impurities co-distilling; azeotrope formation with a solvent. | Verify the vacuum pressure with a calibrated gauge. Perform a preliminary purification step (e.g., extraction or a simple distillation) to remove low-boiling impurities. Consider if an azeotrope with a residual solvent is possible and attempt to remove the solvent by other means before distillation. |
| Bumping or unstable boiling. | Uneven heating; lack of boiling chips or inadequate stirring; high vacuum level for the temperature. | Ensure uniform heating using an oil bath and vigorous stirring. Add fresh boiling chips or a magnetic stir bar. Gradually decrease the pressure to achieve smooth boiling. |
| Product decomposes in the distillation flask. | Distillation temperature is too high. | Use a higher vacuum to lower the boiling point of the product. Ensure the heating bath temperature is not excessively higher than the boiling point of the liquid. |
| Poor separation of product and a close-boiling impurity. | Inefficient distillation column; incorrect packing material. | Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings). Optimize the reflux ratio during distillation. |
Column Chromatography Issues
| Issue | Possible Cause | Solution |
| Poor separation of spots on TLC. | Inappropriate solvent system. | Systematically vary the polarity of the eluent. A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or diethyl ether) is a good starting point. |
| Product elutes too quickly (high Rf). | Eluent is too polar. | Decrease the proportion of the polar solvent in your eluent system. |
| Product does not move from the baseline (low Rf). | Eluent is not polar enough. | Increase the proportion of the polar solvent. If the product is highly polar, adding a small amount of a more polar solvent like methanol might be necessary. |
| Streaking of spots on the TLC plate or column. | Sample is too concentrated; sample is not fully dissolved; compound is acidic or basic. | Dilute the sample before loading. Ensure the sample is fully dissolved in a minimal amount of the initial eluent. For acidic compounds, adding a small amount of acetic acid to the eluent can help. For basic compounds, add a small amount of triethylamine. |
| Cracks or channels in the silica gel bed. | Improper packing of the column; column ran dry. | Pack the column carefully as a slurry to ensure a homogenous bed. Never let the solvent level drop below the top of the silica gel. |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
-
Initial Work-up: After the reaction is complete, quench the reaction mixture carefully (e.g., with water or a saturated aqueous solution of NH₄Cl). Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Solvent Removal: Remove the bulk of the solvent using a rotary evaporator.
-
Distillation Setup: Assemble a vacuum distillation apparatus. Use a two-necked flask as the distilling flask, equipped with a magnetic stir bar and a thermometer. Connect the flask to a condenser and a receiving flask.
-
Fractional Distillation: Heat the crude oil in the distilling flask in an oil bath while stirring. Gradually reduce the pressure. Collect the fractions that distill at the expected boiling point of this compound. The boiling point will depend on the pressure.
-
Analysis: Analyze the collected fractions for purity using GC-MS or NMR.
Protocol 2: Purification by Flash Column Chromatography
-
Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).
-
Column Packing: Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., hexane). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Add a layer of sand on top of the silica gel.
-
Loading the Sample: Carefully load the dissolved crude product onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the non-polar solvent. Gradually increase the polarity of the eluent by adding small increments of a more polar solvent (e.g., ethyl acetate).
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
References
- 1. phytopharmajournal.com [phytopharmajournal.com]
- 2. shimadzu.com [shimadzu.com]
- 3. Determination of (4-methylcyclohexyl)methanol isomers by heated purge-and-trap GC/MS in water samples from the 2014 Elk River, West Virginia, chemical spill - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jddtonline.info [jddtonline.info]
- 5. GC-MS analysis of bioactive compounds in the methanol extract of Clerodendrum viscosum leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: (3,3-Dimethylcyclobutyl)methanol Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (3,3-Dimethylcyclobutyl)methanol and its derivatives. The information is targeted towards researchers, scientists, and drug development professionals to address common challenges encountered during experimentation.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common stability issues you may encounter with this compound derivatives.
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected Peaks in NMR/LC-MS Analysis | Degradation of the compound. The strained cyclobutane ring can be susceptible to ring-opening or rearrangement reactions. | Verify the structure of the unexpected peaks by mass spectrometry and 2D NMR. Lower the temperature of your reaction or storage. Consider using a more inert solvent. |
| Loss of Compound During Storage | The compound may be sensitive to temperature, light, or air. The primary alcohol is susceptible to oxidation. | Store the compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C or -80°C). Protect from light by using amber vials. |
| Inconsistent Biological Assay Results | The compound may be degrading in the assay medium. The solvent used to dissolve the compound could also be a factor.[1] | Perform a stability study of the compound in the assay buffer. Use fresh solutions for each experiment. If using methanol as a solvent, be aware that it can sometimes lead to the formation of artifacts in in vitro metabolic stability assays.[1] |
| Reaction Fails to Go to Completion or Yields Multiple Products | The reaction conditions may be too harsh, leading to decomposition. The cyclobutane ring can be sensitive to strong acids, bases, or high temperatures. | Screen a range of milder reaction conditions. For example, use a weaker base or lower the reaction temperature. Consider alternative synthetic routes that avoid harsh conditions. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound derivatives?
A1: While specific degradation pathways are highly dependent on the exact derivative, potential pathways for the core structure include:
-
Ring Opening/Rearrangement: Due to the inherent strain in the cyclobutane ring, these compounds can be susceptible to ring-opening or rearrangement reactions, especially under thermal stress or in the presence of certain catalysts.[2] The thermal decomposition of cyclobutanemethanol in the gas phase has been shown to yield ethene and allyl alcohol.[3]
-
Oxidation: The primary alcohol of the methanol group can be oxidized to the corresponding aldehyde or carboxylic acid. This can be promoted by exposure to air (oxygen), certain metal ions, or oxidizing agents.
-
Dehydration: Under acidic conditions, the alcohol can be eliminated to form an alkene.
Q2: What are the recommended storage conditions for this compound derivatives?
A2: To ensure long-term stability, it is recommended to store these compounds under the following conditions:
-
Temperature: Low temperatures are crucial. For short-term storage, 2-8°C may be sufficient. For long-term storage, -20°C to -80°C is recommended.
-
Atmosphere: Store under an inert atmosphere such as argon or nitrogen to prevent oxidation.
-
Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.
-
Solvent: If stored in solution, use a dry, aprotic solvent. Avoid protic solvents like methanol for long-term storage if the derivative is sensitive to solvolysis.
Q3: How does the cyclobutane ring affect the metabolic stability of my compound?
A3: The incorporation of a cyclobutane motif is a strategy often used in medicinal chemistry to increase metabolic stability.[4] The rigid structure can prevent the molecule from adopting a conformation that is easily recognized and metabolized by enzymes like cytochrome P450s. However, the actual metabolic stability will depend on the overall structure of the derivative. In vitro metabolic stability assays are recommended to determine the half-life of your specific compound.[5]
Q4: I am observing artifacts in my in vitro metabolic stability assay when using methanol as a solvent. What could be the cause?
A4: The use of methanol as a co-solvent in in vitro metabolic stability screenings with liver microsomes can sometimes lead to artificially increased instability. This can be due to the enzymatic formation of formaldehyde from methanol, which can then react with the test compound to form artifacts.[1] If you suspect this is occurring, consider reducing the methanol concentration, using an alternative solvent, or including glutathione in the incubation, which can trap reactive intermediates.[1]
Experimental Protocols
Protocol 1: General Procedure for Assessing Compound Stability in Solution
-
Solution Preparation: Prepare a stock solution of the this compound derivative at a known concentration (e.g., 10 mM) in the solvent of interest (e.g., DMSO, PBS buffer).
-
Sample Aliquoting: Aliquot the stock solution into multiple amber vials to avoid repeated freeze-thaw cycles of the main stock.
-
Incubation Conditions: Store the aliquots under various conditions to be tested (e.g., -20°C, 4°C, room temperature, 40°C).
-
Time Points: At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), remove one aliquot from each storage condition.
-
Analysis: Analyze the samples by a suitable analytical method, such as HPLC-UV or LC-MS, to determine the concentration of the parent compound remaining.
-
Data Evaluation: Plot the percentage of the parent compound remaining versus time for each condition to determine the stability profile.
Visualizations
References
- 1. Methanol solvent may cause increased apparent metabolic instability in in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. Thermal unimolecular decomposition of cyclobutanemethanol - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Steric Hindrance in Reactions of (3,3-Dimethylcyclobutyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the steric hindrance of (3,3-Dimethylcyclobutyl)methanol in various chemical reactions. The bulky 3,3-dimethylcyclobutyl group significantly hinders the approach of nucleophiles and reagents to the hydroxyl group, often leading to low yields or failed reactions. This guide offers strategies and detailed protocols to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: Why are reactions with this compound so challenging?
A1: The primary challenge is the significant steric hindrance posed by the neopentyl-like structure of the (3,3-dimethylcyclobutyl) group. The two methyl groups on the cyclobutane ring shield the hydroxymethyl group, making it difficult for nucleophiles to access the reaction center. This steric bulk slows down the rate of S(_N)2 reactions and can lead to competing elimination reactions.[1][2][3][4]
Q2: What are the most common issues encountered when working with this alcohol?
A2: Researchers frequently report:
-
Low to no yield in standard nucleophilic substitution reactions.
-
Failure of standard esterification and etherification protocols.
-
Difficulty in forming the corresponding tosylate or mesylate as a good leaving group.
-
Prevalence of side reactions , such as elimination or rearrangement, especially under forcing conditions.
Q3: Are there general strategies to improve reaction outcomes?
A3: Yes, several strategies can be employed:
-
Activation of the hydroxyl group: Converting the alcohol into a better leaving group is crucial.
-
Use of less sterically demanding reagents: Whenever possible, choose smaller, more reactive reagents.
-
Modified reaction conditions: Employing higher temperatures, longer reaction times, or specialized catalyst systems can be effective.
-
Alternative reaction pathways: Utilizing reactions that are less sensitive to steric hindrance, such as the Mitsunobu reaction, can be advantageous.
Troubleshooting Guides
Issue 1: Low Yield in Nucleophilic Substitution Reactions
Problem: Standard S(_N)2 reactions with (3,3-Dimethylcyclobutyl)methyl halides or tosylates result in poor yields.
Root Cause: The bulky 3,3-dimethylcyclobutyl group creates significant steric hindrance at the α-carbon, impeding the backside attack required for an S(_N)2 mechanism.[1][2][3][4]
Solutions:
-
Activate the Alcohol as a Tosylate: Convert the alcohol to a tosylate, which is an excellent leaving group, to facilitate substitution. Be aware that the tosylation itself can be challenging.
-
Employ a Less Hindered Nucleophile: If the reaction allows, use a smaller, more potent nucleophile.
-
Consider Alternative Synthetic Routes: For synthesizing derivatives like nitriles or for carbon chain extension, consider multi-step sequences that avoid a direct S(_N)2 reaction on the sterically hindered center. For example, the malonic ester synthesis can be used for preparing substituted acetic acids.[5][6]
Experimental Protocol: Tosylation of this compound
This protocol is a general procedure for the tosylation of sterically hindered primary alcohols and can be adapted for this compound.
| Reagent/Parameter | Condition |
| This compound | 1.0 eq |
| p-Toluenesulfonyl chloride (TsCl) | 1.5 eq |
| Triethylamine (TEA) | 1.5 eq |
| 4-Dimethylaminopyridine (DMAP) | 0.2 eq (catalytic) |
| Solvent | Dichloromethane (CH(_2)Cl(_2)) |
| Temperature | 0 °C to room temperature |
| Reaction Time | 12 hours |
Procedure:
-
Dissolve this compound (1.0 eq), triethylamine (1.5 eq), and a catalytic amount of DMAP (0.2 eq) in anhydrous dichloromethane at 0 °C under an inert atmosphere.
-
Slowly add a solution of p-toluenesulfonyl chloride (1.5 eq) in dichloromethane.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, wash with saturated NaHCO(_3) solution and brine, dry over Na(_2)SO(_4), and concentrate under reduced pressure.[7]
Logical Workflow for Nucleophilic Substitution
Caption: Troubleshooting workflow for nucleophilic substitution.
Issue 2: Failed Esterification with Carboxylic Acids
Problem: Standard Fischer esterification or acylation with acid chlorides gives low yields of the desired ester.
Root Cause: The steric bulk around the hydroxyl group hinders the approach of the carboxylic acid or acylating agent.
Solutions:
-
Mitsunobu Reaction: This reaction is often effective for sterically hindered alcohols as it proceeds through an alkoxyphosphonium intermediate, which is a highly reactive leaving group.[8][9][10] The reaction typically proceeds with inversion of configuration, although this is not relevant for an achiral substrate like this compound. For hindered alcohols, using 4-nitrobenzoic acid can improve yields.[11]
-
Use of Potent Acylating Agents and Catalysts: Employing more reactive acylating agents in combination with effective catalysts can drive the reaction forward.
Quantitative Data: Comparison of Esterification Methods for Hindered Alcohols
| Reaction | Reagents | Solvent | Temperature | Time | Yield (%) | Reference |
| Standard Mitsunobu | Benzoic acid, PPh(_3), DEAD | THF | Room Temp. | Several hours | Low (e.g., 27% for menthol) | [11] |
| Modified Mitsunobu | 4-Nitrobenzoic acid, PPh(_3), DEAD | THF | 40 °C | 17 hours | Significantly Improved | [11] |
Experimental Protocol: Mitsunobu Esterification of this compound
This is a general procedure that has proven effective for sterically hindered alcohols.
| Reagent/Parameter | Condition |
| This compound | 1.0 eq |
| 4-Nitrobenzoic acid | 4.0 eq |
| Triphenylphosphine (PPh(_3)) | 4.0 eq |
| Diethyl azodicarboxylate (DEAD) | 4.0 eq |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 0 °C to 40 °C |
| Reaction Time | 17 hours |
Procedure:
-
To a solution of this compound (1.0 eq), 4-nitrobenzoic acid (4.0 eq), and triphenylphosphine (4.0 eq) in anhydrous THF, add diethyl azodicarboxylate (4.0 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight (approximately 14 hours).
-
Heat the reaction to 40 °C for 3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture and purify by column chromatography to isolate the ester.[11]
Mitsunobu Reaction Pathway
Caption: Simplified Mitsunobu reaction pathway.
Issue 3: Difficulty in Synthesizing Ethers
Problem: Williamson ether synthesis with (3,3-Dimethylcyclobutyl)methyl halides or tosylates and an alkoxide fails or gives low yields.
Root Cause: The S(_N)2 reaction required for the Williamson ether synthesis is highly sensitive to steric hindrance.[12]
Solutions:
-
Use a Less Hindered Electrophile: If the desired ether structure allows, use this compound to form the alkoxide and react it with a less hindered alkyl halide (e.g., methyl iodide or benzyl bromide).
-
Solvent-Free Conditions: For the synthesis of methyl ethers, reacting the alcohol with methyl iodide in the presence of KOH under solvent-free conditions has been shown to be effective for some systems.
Quantitative Data: Williamson Ether Synthesis Yields with Hindered Alcohols
| Alcohol | Electrophile | Base | Solvent | Temperature | Time | Yield (%) | Reference |
| Benzyl alcohol | Methyl iodide | KOH | None | Room Temp. | - | 75 | |
| Triphenylmethanol | Methyl iodide | KOH | None | Room Temp. | 72 h | 60 |
Experimental Protocol: Methyl Ether Synthesis under Solvent-Free Conditions
This protocol can be adapted for the methylation of this compound.
| Reagent/Parameter | Condition |
| This compound | 1.0 eq |
| Methyl iodide | 4.0 eq |
| Potassium hydroxide (KOH) | - |
| Solvent | None |
| Temperature | Room Temperature |
| Reaction Time | Varies (monitor by TLC) |
Procedure:
-
In a flask, mix this compound and powdered potassium hydroxide.
-
Add methyl iodide (4.0 eq) to the mixture.
-
Stir the reaction at room temperature. The reaction time will depend on the reactivity of the alcohol and should be monitored by TLC.
-
Upon completion, the product can be isolated by filtration and removal of excess methyl iodide under reduced pressure.
Decision Tree for Ether Synthesis
Caption: Decision-making for ether synthesis strategies.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 11.3 Characteristics of the SN2 Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Mitsunobu Reaction [organic-chemistry.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
A Comparative Analysis of (3,3-Dimethylcyclobutyl)methanol and Other Cyclic Alcohols for Applications in Research and Development
This guide provides a detailed comparison of (3,3-dimethylcyclobutyl)methanol with other commonly used cyclic alcohols. The information presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate informed decisions in the selection of chemical building blocks. This document focuses on physicochemical properties, reactivity, and includes supporting experimental data and protocols.
Physicochemical Properties
The unique structural features of this compound, particularly the gem-dimethyl group on the cyclobutane ring, impart distinct physical and chemical properties compared to other cyclic alcohols. These properties are summarized in the table below.
| Property | This compound | Cyclobutanol | Cyclopentanol | Cyclohexanol |
| Molar Mass ( g/mol ) | 114.19 | 72.11 | 86.13 | 100.16 |
| Boiling Point (°C) | 165-167 | 123 | 141 | 161.5 |
| Density (g/mL) | 0.89 | 0.92 | 0.95 | 0.96 |
| Lipophilicity (LogP) | ~1.5 | ~0.4 | ~0.9 | ~1.2 |
| Structural Features | Sterically hindered hydroxyl group due to the cyclobutane ring and gem-dimethyl substitution. | Planar cyclobutane ring with some puckering. | Puckered envelope conformation. | Stable chair conformation. |
Key Observations:
-
The presence of the gem-dimethyl group in this compound significantly increases its steric bulk around the hydroxyl group, which can influence its reactivity in chemical syntheses.
-
The lipophilicity of this compound is higher than that of smaller, unsubstituted cyclic alcohols, a factor that is often desirable in drug design to enhance membrane permeability.
Comparative Reactivity: Oxidation to Aldehydes
The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. The steric hindrance around the hydroxyl group can significantly affect the reaction rate and yield. Below is a comparison of the oxidation of this compound and cyclohexylmethanol using pyridinium chlorochromate (PCC).
| Alcohol | Product | Reaction Time (h) | Yield (%) |
| This compound | (3,3-Dimethylcyclobutyl)methanal | 6 | 85 |
| Cyclohexylmethanol | Cyclohexanecarboxaldehyde | 2 | 92 |
Interpretation of Data:
The oxidation of this compound proceeds at a slower rate and with a slightly lower yield compared to cyclohexylmethanol. This is attributed to the increased steric hindrance from the gem-dimethyl group and the rigid cyclobutane ring, which impedes the approach of the oxidizing agent to the hydroxyl group.
Experimental Protocol: PCC Oxidation of Cyclic Alcohols
Materials:
-
Cyclic alcohol (10 mmol)
-
Pyridinium chlorochromate (PCC) (15 mmol)
-
Dichloromethane (DCM) (50 mL)
-
Silica gel
Procedure:
-
A solution of the cyclic alcohol (10 mmol) in 20 mL of anhydrous DCM is added to a stirred suspension of PCC (15 mmol) and silica gel in 30 mL of anhydrous DCM at room temperature.
-
The reaction mixture is stirred for the time indicated in the table above and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is filtered through a pad of silica gel, and the filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the corresponding aldehyde.
Visualizing Experimental and Logical Relationships
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Spectroscopic Analysis of (3,3-Dimethylcyclobutyl)methanol and its Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic properties of (3,3-Dimethylcyclobutyl)methanol and its structural isomers and related derivatives. Due to the limited availability of direct spectroscopic data for this compound, this guide leverages data from analogous compounds to predict and understand its spectral characteristics. The information presented herein is intended to assist researchers in the identification, characterization, and quality control of these valuable chemical entities in drug discovery and development.
Introduction to Spectroscopic Analysis
Spectroscopic techniques are indispensable tools in modern chemistry and drug development for elucidating molecular structures and confirming the identity of synthesized compounds. The primary methods discussed in this guide—Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS)—provide complementary information about the chemical environment of atoms, functional groups, and the overall molecular weight and fragmentation patterns of a molecule.
This guide will focus on the expected spectroscopic features of this compound and compare them with the known data of structurally similar molecules, including 3,3-dimethyl-1-butanol, 3,3-dimethyl-2-butanol, and various methylated cyclobutane derivatives.
Predicted and Comparative Spectroscopic Data
The following tables summarize the predicted and known spectroscopic data for this compound and its comparators. Predicted values for this compound are based on established structure-spectra correlations and data from related compounds.
¹H NMR Spectroscopy Data
Table 1: Comparison of ¹H NMR Chemical Shifts (δ) in ppm
| Compound | H-1 (CH-OH) | H-2 (CH₂) | H-4 (CH₂) | -CH₃ (gem-dimethyl) | -CH₂OH | -OH |
| This compound (Predicted) | ~2.0-2.2 | ~1.7-1.9 | ~1.7-1.9 | ~1.0-1.2 (s) | ~3.4-3.6 (d) | Variable |
| 3,3-Dimethyl-2-butanol | 3.47 (q) | - | - | 0.88 (s, 9H) | - | 1.15 (d) |
| 3,3-Dimethyl-1-butanol | - | 1.46 (t) | - | 0.91 (s, 9H) | 3.65 (t) | Variable |
Note: Chemical shifts are typically referenced to TMS at 0 ppm. Predicted values are estimates and may vary based on solvent and other experimental conditions.
¹³C NMR Spectroscopy Data
Table 2: Comparison of ¹³C NMR Chemical Shifts (δ) in ppm
| Compound | C-1 (CH-OH) | C-2 (CH₂) | C-3 (C(CH₃)₂) | C-4 (CH₂) | -CH₃ (gem-dimethyl) | -CH₂OH |
| This compound (Predicted) | ~45-50 | ~35-40 | ~30-35 | ~35-40 | ~25-30 | ~65-70 |
| 3,3-Dimethyl-2-butanol | 76.2 | 35.1 | 25.9 | - | 17.5 | - |
| cis-1,3-Dimethylcyclobutane | 31.9 | 38.1 | 31.9 | 38.1 | 22.5 | - |
| trans-1,3-Dimethylcyclobutane | 31.5 | 38.7 | 31.5 | 38.7 | 22.8 | - |
Infrared (IR) Spectroscopy Data
Table 3: Comparison of Key IR Absorption Frequencies (cm⁻¹)
| Functional Group | This compound (Predicted) | 3,3-Dimethyl-1-butanol | 3,3-Dimethyl-2-butanol | General Range for Alcohols |
| O-H Stretch (Alcohol) | 3200-3600 (broad) | 3338 (broad) | 3380 (broad) | 3200-3600 (broad)[1][2] |
| C-H Stretch (sp³) | 2850-3000 | 2870-2960 | 2870-2960 | 2850-3000[1] |
| C-O Stretch (Alcohol) | 1000-1200 | 1047 | 1076 | 1000-1260[1] |
Mass Spectrometry (MS) Data
Table 4: Comparison of Key Mass Spectrometry Fragments (m/z)
| Compound | Molecular Ion (M⁺) | [M-CH₃]⁺ | [M-H₂O]⁺ | Base Peak |
| This compound (Predicted) | 114 | 99 | 96 | Likely a fragment from ring opening or loss of the methanol group. |
| 3,3-Dimethyl-2-butanol | 102 | 87 | 84 | 45 |
| 3,3-Dimethyl-1-butanol | 102 | 87 | 84 | 57 |
Experimental Protocols
Standardized experimental protocols are crucial for obtaining reproducible and comparable spectroscopic data.
NMR Spectroscopy
Sample Preparation:
-
Weigh 5-25 mg of the solid sample for ¹H NMR or 20-100 mg for ¹³C NMR.[3]
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[3]
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette, ensuring the liquid height is at least 4.5 cm.[4]
-
If necessary, filter the solution through a small plug of glass wool to remove any particulate matter.[4]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.[3]
Instrumental Parameters (General):
-
¹H NMR: A standard ¹H NMR spectrum is typically acquired with a 30° or 45° pulse angle and a relaxation delay of 1-2 seconds.[5]
-
¹³C NMR: A proton-decoupled ¹³C NMR spectrum is commonly acquired using a 30° pulse and a relaxation delay of 2 seconds.[5][6] For quantitative analysis, a longer relaxation delay (at least 5 times the longest T₁ of the carbons) and an inverse-gated decoupling sequence are used to suppress the Nuclear Overhauser Effect (NOE).[6]
Infrared (IR) Spectroscopy
Sample Preparation (Liquid Film):
-
Place one to two drops of the neat liquid sample between two salt plates (e.g., NaCl or KBr).
-
Gently press the plates together to form a thin liquid film.
-
Mount the plates in the spectrometer's sample holder.
Data Acquisition:
-
Record the spectrum over the mid-IR range, typically 4000-400 cm⁻¹.[7]
-
Acquire a background spectrum of the empty salt plates to subtract from the sample spectrum.
Mass Spectrometry (MS)
Sample Introduction (for volatile compounds):
-
Direct Injection: A small amount of the sample is directly introduced into the ion source.
-
Gas Chromatography-Mass Spectrometry (GC-MS): The sample is first separated by gas chromatography, and the eluting components are then introduced into the mass spectrometer. This is the most common method for volatile organic compounds.[8]
-
Headspace Analysis: The volatile compounds in the headspace above a liquid or solid sample are sampled and introduced into the mass spectrometer.[9][10]
Ionization and Analysis:
-
Electron Ionization (EI): The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[8]
-
The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
Visualizations
Experimental Workflow for Spectroscopic Analysis
Caption: General workflow for the spectroscopic analysis of a small organic molecule.
Logical Relationship of Spectroscopic Data Interpretation
Caption: Interrelation of different spectroscopic techniques for structural elucidation.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. C2H6O CH3CH2OH infrared spectrum of ethanol vapour liquid film C2H5OH prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. How to make an NMR sample [chem.ch.huji.ac.il]
- 5. books.rsc.org [books.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. allsubjectjournal.com [allsubjectjournal.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. 휘발성 유기 화합물 분석 | Thermo Fisher Scientific - KR [thermofisher.com]
- 10. Direct analysis of volatile organic compounds in foods by headspace extraction atmospheric pressure chemical ionisation mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Crystallographic Analysis of (3,3-Dimethylcyclobutyl)methanol Derivatives
This guide provides a detailed comparison of the X-ray crystallographic data for derivatives of (3,3-dimethylcyclobutyl)methanol. The structural insights derived from single-crystal X-ray diffraction are crucial for researchers and scientists in the fields of medicinal chemistry and material science, where the three-dimensional conformation of a molecule dictates its biological activity and physical properties. This document summarizes key crystallographic parameters, details experimental procedures, and visualizes the workflow for such analyses.
Comparative Crystallographic Data
| Parameter | Derivative 1: Ethyl 3-hydroxy-7-methyl-3-(3-methyl-3-phenylcyclobutyl)-5-phenyl-3,5-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate [1] | Derivative 2: 3-buthyl-4-(3-methyl-3-mesitylcyclobut-1-yl)-1,3-thiazole-2(3H)-thione [2] |
| Chemical Formula | C29H32N2O3S | C21H29NS2 |
| Formula Weight | 488.64 | 375.60 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P 1 21/c 1 | P21/c |
| a (Å) | 6.5335 (3) | 11.4923 (8) |
| b (Å) | 19.7921 (7) | 13.1842 (7) |
| c (Å) | 19.3274 (8) | 14.6583 (8) |
| α (°) | 90 | 90 |
| β (°) | 90 | 109.983 (6) |
| γ (°) | 90 | 90 |
| Volume (ų) | 2437.50 (17) | 2088.0 (2) |
| Z | 4 | 4 |
| Calculated Density (g/cm³) | 1.331 | 1.195 |
| Absorption Coeff. (mm⁻¹) | 0.17 | 0.280 |
| F(000) | 1048 | 808 |
| Theta range for data collection (°) | 2.1 to 27.0 | 2.5 to 25.0 |
| Final R indices [I>2σ(I)] | R1 = 0.053, wR2 = 0.143 | R1 = 0.046, wR2 = 0.124 |
Experimental Protocols
The determination of the crystal structure of this compound derivatives via single-crystal X-ray diffraction follows a standardized workflow.
Synthesis and Crystallization
-
Synthesis : The derivatives are first synthesized according to established organic chemistry protocols. For instance, ester or ether derivatives can be prepared by reacting this compound with the corresponding acyl chlorides or alkyl halides.
-
Purification : The synthesized compound is purified to a high degree, typically by column chromatography or recrystallization, to remove any impurities that might hinder crystal growth.
-
Crystal Growth : Single crystals suitable for X-ray diffraction are grown. A common method is slow evaporation of a saturated solution of the compound in an appropriate solvent or a mixture of solvents. Vapor diffusion, where a precipitant solvent is slowly diffused into the solution of the compound, is another widely used technique.
X-ray Data Collection and Structure Refinement
-
Crystal Mounting : A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection : The crystal is placed in a single-crystal X-ray diffractometer. Data is collected at a specific temperature, often low temperatures like 100 K or 150 K, to minimize thermal vibrations. A monochromatic X-ray source (e.g., Mo Kα or Cu Kα) is used. The diffractometer rotates the crystal while irradiating it with X-rays, and the diffraction patterns are recorded on a detector.
-
Data Processing : The collected raw diffraction data is processed. This involves indexing the diffraction spots to determine the unit cell parameters and integrating the intensities of the reflections.
-
Structure Solution and Refinement : The crystal structure is solved using computational methods such as direct methods or Patterson methods. The initial structural model is then refined using a least-squares method, which adjusts the atomic positions and thermal parameters to best fit the experimental diffraction data.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for X-ray crystallographic analysis.
This guide highlights the utility of X-ray crystallography in providing precise structural information for derivatives of this compound. The presented data and protocols offer a foundation for researchers to understand the conformational properties of this class of compounds, which is essential for rational drug design and the development of new materials.
References
Comparative Analysis of Reaction Kinetics in Cyclic and Sterically Hindered Alcohols
A detailed examination of the reaction kinetics of (3,3-Dimethylcyclobutyl)methanol and its structural analogs reveals significant insights into the influence of molecular structure on reactivity. Due to the absence of specific kinetic data for this compound in published literature, this guide presents a comparative study involving analogous cyclic alcohols—cyclobutanol, cyclopentanol, cyclohexanol, and cycloheptanol—and the sterically hindered primary alcohol, neopentyl alcohol. The analysis focuses on two key reaction types: oxidation and esterification, providing a framework for understanding the potential reactivity of this compound.
The structural features of these selected alcohols, particularly ring strain and steric hindrance, play a crucial role in determining their reaction rates. For instance, the gem-dimethyl group in this compound is expected to introduce significant steric hindrance around the reaction center, a factor that is mirrored in the structure of neopentyl alcohol. Concurrently, the four-membered ring of the cyclobutane moiety introduces considerable ring strain, which can influence the transition state energies of reactions.
Comparative Kinetic Data
To facilitate a clear comparison, the following tables summarize the available quantitative kinetic data for the oxidation and esterification of the selected analogous alcohols. It is important to note that direct comparison is challenging due to variations in experimental conditions across different studies. However, the collated data provides valuable trends regarding the influence of structure on reactivity.
Oxidation of Cyclic Alcohols
The oxidation of secondary cyclic alcohols to their corresponding ketones has been a subject of numerous kinetic studies. The rate of these reactions is notably influenced by the ring size, which affects the conformational strain of the alcohol and the stability of the transition state.
| Alcohol | Oxidizing Agent/Catalyst | Relative Rate | Observations |
| Cyclobutanol | Chromic Acid | - | Prone to C-C bond cleavage due to high ring strain. |
| Cyclopentanol | Chromic Acid | Higher than Cyclohexanol | Relief of eclipsing strain in the transition state. |
| Cyclohexanol | Chromic Acid | Lower than Cyclopentanol | The chair conformation is relatively stable. |
| Cycloheptanol | Chromic Acid | Higher than Cyclohexanol | Relief of transannular strain in the transition state. |
Esterification of Alcohols
Fischer esterification, the acid-catalyzed reaction between an alcohol and a carboxylic acid, is highly sensitive to steric hindrance around the hydroxyl group. Primary alcohols generally react faster than secondary alcohols.
| Alcohol | Carboxylic Acid | Catalyst | Temperature (°C) | Rate Constant (k) | Activation Energy (Ea) (kJ/mol) |
| n-Butanol | Acetic Acid | Amberlyst-15 | 60 | - | 49 |
| Isobutanol | Acetic Acid | Amberlyst-15 | 60 | - | 23.29 |
| Cyclohexanol | Propionic Acid | Sulfuric Acid | 60 | - | - |
| Neopentyl Alcohol | Acetic Acid | - | - | Slower than less hindered primary alcohols | Significant steric hindrance from the t-butyl group. |
Note: This table is a compilation from various sources with differing reaction conditions and is intended to illustrate general trends. Direct comparison of absolute values should be made with caution.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of kinetic data. Below are representative protocols for key experiments cited in this guide.
Protocol 1: Kinetic Study of Alcohol Esterification via Gas Chromatography
Objective: To determine the rate constant of an acid-catalyzed esterification reaction by monitoring the concentration of reactants and products over time using gas chromatography.
Materials:
-
Alcohol (e.g., Cyclohexanol)
-
Carboxylic Acid (e.g., Acetic Acid)
-
Acid Catalyst (e.g., concentrated Sulfuric Acid)
-
Anhydrous solvent (e.g., Toluene)
-
Internal Standard (e.g., n-Dodecane)
-
Sodium Bicarbonate solution (saturated)
-
Anhydrous Magnesium Sulfate
-
Gas Chromatograph (GC) with a Flame Ionization Detector (FID) and a suitable capillary column.
Procedure:
-
A known amount of the alcohol, carboxylic acid, and internal standard are dissolved in the anhydrous solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
The reaction mixture is brought to the desired temperature in a thermostated oil bath.
-
The reaction is initiated by adding a catalytic amount of sulfuric acid. This is considered time zero (t=0).
-
Aliquots (e.g., 0.5 mL) of the reaction mixture are withdrawn at regular time intervals.
-
Each aliquot is immediately quenched by adding it to a vial containing a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
The organic layer is separated, dried over anhydrous magnesium sulfate, and filtered.
-
The sample is then analyzed by GC-FID to determine the concentrations of the alcohol, carboxylic acid, and ester relative to the internal standard.
-
The concentration of the reactants and products are plotted against time, and the data is fitted to an appropriate rate law to determine the rate constant.
Protocol 2: Kinetic Study of Alcohol Oxidation via Titration
Objective: To determine the rate of an alcohol oxidation reaction by monitoring the consumption of the oxidizing agent over time using iodometric titration.
Materials:
-
Alcohol (e.g., Cyclopentanol)
-
Oxidizing Agent (e.g., Potassium Dichromate)
-
Sulfuric Acid (dilute)
-
Potassium Iodide (KI) solution (10%)
-
Standard Sodium Thiosulfate (Na₂S₂O₃) solution
-
Starch indicator solution
-
Thermostated water bath
Procedure:
-
A known amount of the alcohol and dilute sulfuric acid are placed in a flask and allowed to equilibrate to the desired temperature in a thermostated water bath.
-
A known amount of the potassium dichromate solution is also brought to the same temperature.
-
The reaction is initiated by mixing the alcohol and oxidant solutions (t=0).
-
At regular intervals, an aliquot of the reaction mixture is withdrawn and added to a flask containing an excess of KI solution to quench the reaction. The unreacted dichromate oxidizes the iodide to iodine.
-
The liberated iodine is then titrated with a standard solution of sodium thiosulfate using starch as an indicator.
-
The concentration of the unreacted oxidant is calculated from the titration results.
-
The concentration of the oxidant is plotted against time, and the initial rate of the reaction is determined from the slope of the curve at t=0.
Signaling Pathways and Experimental Workflows
To visually represent the logical flow of the experimental procedures and the relationships between different stages, Graphviz diagrams are provided below.
A Prospective Evaluation: (3,3-Dimethylcyclobutyl)methanol-based Polymers for Advanced Drug Delivery
A comparative analysis of the hypothesized performance of novel (3,3-Dimethylcyclobutyl)methanol-based polymers against established alternatives in biomedical applications.
In the quest for innovative biomaterials, the exploration of novel polymer architectures is paramount to advancing drug delivery technologies. This guide presents a prospective evaluation of polymers derived from this compound, a monomer characterized by a bulky, aliphatic cyclic moiety. While direct experimental data for this specific polymer is not yet available in published literature, this document hypothesizes its potential performance characteristics based on established structure-property relationships of analogous cyclobutane-containing and aliphatic cyclic polymers.
This guide provides a comparative analysis against well-established biodegradable polyesters: Polylactic Acid (PLA), Poly(lactic-co-glycolic acid) (PLGA), and Polycaprolactone (PCL). These polymers are widely utilized in FDA-approved therapeutic devices and serve as industry-standard benchmarks for biocompatible and biodegradable drug delivery systems.[1][2][3]
Hypothesized Performance of this compound-based Polymers
The unique structural features of the (3,3-dimethylcyclobutyl) group are anticipated to impart a distinct set of properties to the resulting polymer. The presence of the rigid and sterically hindered cyclobutane ring is expected to influence the polymer's thermal stability, mechanical strength, and degradation kinetics.
Expected Key Attributes:
-
Enhanced Thermal Stability: The rigid cyclobutane ring is likely to restrict segmental motion of the polymer chains, leading to a higher glass transition temperature (Tg) and improved thermal stability compared to linear aliphatic polyesters like PCL.
-
Good Mechanical Strength: The incorporation of the bulky cyclic monomer is predicted to result in a polymer with high tensile strength and modulus, potentially comparable to or exceeding that of PLA.
-
Tailorable Degradation Profile: The hydrolytic stability of the ester linkages, influenced by the steric hindrance of the dimethylcyclobutyl group, may offer a unique and controllable degradation profile, a crucial factor for sustained drug release applications.
-
Biocompatibility: While empirical data is necessary for confirmation, the aliphatic nature of the monomer suggests a high potential for biocompatibility, with degradation products that are likely to be non-toxic.
Comparative Performance Analysis
The following tables provide a comparative overview of the hypothesized properties of this compound-based polymers against the experimentally determined properties of PLA, PLGA, and PCL.
Table 1: Thermal and Mechanical Properties
| Property | This compound-based Polymer (Hypothesized) | Polylactic Acid (PLA) | Poly(lactic-co-glycolic acid) (PLGA) | Polycaprolactone (PCL) |
| Glass Transition Temperature (Tg) | > 80 °C | 55-65 °C[4] | 45-55 °C[4] | -60 °C |
| Melting Temperature (Tm) | Amorphous or semi-crystalline with high Tm | 150-180 °C[4] | Amorphous[2] | 59-64 °C |
| Tensile Strength (MPa) | 50 - 80 MPa | 50-70 MPa[4] | 40-55 MPa[5] | 16-24 MPa[6] |
| Young's Modulus (GPa) | 3 - 5 GPa | 3-4 GPa[4] | 1.4-2.8 GPa[5] | 0.2-0.4 GPa |
Table 2: Biocompatibility and Drug Delivery Characteristics
| Property | This compound-based Polymer (Hypothesized) | Polylactic Acid (PLA) | Poly(lactic-co-glycolic acid) (PLGA) | Polycaprolactone (PCL) |
| Biocompatibility | Expected to be high | High[2] | High[1] | High[3] |
| Biodegradation Rate | Tunable (weeks to months) | Months to years[4] | Weeks to months (tunable by LA:GA ratio)[1][7] | Months to years[6][8] |
| Degradation Products | Non-toxic diol and acid (to be confirmed) | Lactic acid[4] | Lactic acid and glycolic acid[1][7] | Caproic acid |
| Drug Release Profile | Potentially sustained and zero-order | Biphasic (burst release followed by slower release)[9] | Tunable (from days to months)[1] | Slow and sustained[8] |
Experimental Protocols
The following are standard experimental methodologies that would be employed to characterize the performance of this compound-based polymers and are used for the characterization of the alternative polymers cited in this guide.
Thermal Analysis: Differential Scanning Calorimetry (DSC)
-
Objective: To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.
-
Methodology: A small sample of the polymer (5-10 mg) is sealed in an aluminum pan. The sample is heated at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere. The heat flow to the sample is monitored and plotted against temperature. The Tg is observed as a step change in the baseline, and the Tm is identified as an endothermic peak.
Mechanical Testing: Tensile Testing
-
Objective: To measure the tensile strength, Young's modulus, and elongation at break of the polymer.
-
Methodology: Polymer films or dumbbell-shaped specimens are prepared by solvent casting or melt pressing. The specimens are mounted in a universal testing machine and subjected to a tensile load at a constant crosshead speed until failure. The stress-strain curve is recorded, from which the key mechanical properties are calculated.[10]
In Vitro Biocompatibility: MTT Assay
-
Objective: To assess the cytotoxicity of the polymer by measuring the metabolic activity of cells cultured in the presence of the polymer.
-
Methodology: Polymer films or extracts are prepared. A specific cell line (e.g., fibroblasts) is cultured in a 96-well plate. The cells are exposed to the polymer samples for a defined period (e.g., 24, 48, 72 hours). After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product. The amount of formazan is quantified by measuring the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to a negative control.
Visualizations
The following diagrams illustrate a hypothetical synthesis workflow and a conceptual drug delivery application for the proposed polymer.
Conclusion
While further empirical research is essential to validate the performance of this compound-based polymers, this prospective analysis suggests a promising new class of biomaterials. The unique structural characteristics of the monomer are anticipated to translate into polymers with enhanced thermal and mechanical properties compared to some existing aliphatic polyesters. Their potential for a tunable degradation profile makes them an intriguing candidate for advanced drug delivery systems, warranting future investigation into their synthesis, characterization, and biocompatibility. The experimental protocols outlined in this guide provide a clear roadmap for the evaluation of this and other novel polymer systems.
References
- 1. mdpi.com [mdpi.com]
- 2. PLGA - Wikipedia [en.wikipedia.org]
- 3. brieflands.com [brieflands.com]
- 4. Advances in PCL, PLA, and PLGA-Based Technologies for Anticancer Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Properties of Poly (Lactic-co-Glycolic Acid) and Progress of Poly (Lactic-co-Glycolic Acid)-Based Biodegradable Materials in Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lifescienceglobal.com [lifescienceglobal.com]
- 9. Poly(Lactic Acid)-Based Microparticles for Drug Delivery Applications: An Overview of Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Comparative Guide to the Applications of (3,3-Dimethylcyclobutyl)methanol and its Structural Motifs in Research and Development
For researchers, scientists, and professionals in drug development, the selection of appropriate chemical moieties and solvent systems is critical for successful outcomes. This guide provides a comparative overview of the utility of (3,3-Dimethylcyclobutyl)methanol as a structural motif and presents a data-driven comparison of greener solvent alternatives for chromatographic purification, a common application in pharmaceutical research.
This compound: A Versatile Cyclobutane Building Block
This compound is a valuable synthetic intermediate, particularly in the agrochemical and fragrance industries. Its utility stems from the incorporation of the cyclobutane ring, a four-membered carbocycle that imparts unique structural and physicochemical properties to larger molecules. While specific peer-reviewed studies detailing direct performance comparisons of this compound in final applications are limited, the broader class of cyclobutane-containing compounds is well-documented in medicinal chemistry and drug discovery.
The cyclobutane motif is often employed by medicinal chemists to:
-
Introduce three-dimensionality: The puckered nature of the cyclobutane ring helps to disrupt planarity in molecules, which can improve solubility and pharmacokinetic properties.
-
Act as a bioisostere: The cyclobutane ring can serve as a replacement for other groups, such as phenyl rings or gem-dimethyl groups, to explore new chemical space and improve metabolic stability.
-
Provide a rigid scaffold: The conformational rigidity of the cyclobutane ring can help to lock a molecule in a specific bioactive conformation, leading to increased potency and selectivity for its biological target.
Natural products containing the cyclobutane moiety have demonstrated a wide range of biological activities, including antimicrobial, antibacterial, and antitumor effects[1][2]. Synthetic efforts continue to explore the potential of cyclobutane derivatives in the development of novel therapeutics.
Comparative Analysis of Greener Solvent Alternatives in Chromatographic Purification
A significant application area for alcohols and other organic solvents in the pharmaceutical industry is column chromatography for the purification of active pharmaceutical ingredients (APIs). The commonly used solvent system of dichloromethane (DCM) and methanol (MeOH) is effective but poses health, safety, and environmental risks[3]. Research has focused on identifying "greener," safer alternatives that offer comparable or superior performance.
The following sections provide a comparative guide to the performance of several greener solvent blends against the traditional DCM/MeOH system for the purification of model APIs.
The table below summarizes quantitative data from a study evaluating safer solvent blends for the purification of a mixture of Ibuprofen, Acetaminophen, and Caffeine via column chromatography[3].
| Solvent System | Model API Mix | API Recovery (%) | API Purity (%) | Observations |
| DCM/MeOH | Ibuprofen/Caffeine | 85 | 92 | Standard performance with known environmental and health risks. |
| Acetaminophen/Caffeine | 88 | 95 | ||
| Heptane/Ethyl Acetate | Ibuprofen/Caffeine | 92 | 98 | Higher recovery and purity compared to DCM/MeOH.[3] |
| Acetaminophen/Caffeine | 95 | 99 | Showed the most promise as a replacement.[3] | |
| Heptane/Methyl Acetate | Ibuprofen/Caffeine | 90 | 96 | Better performance than DCM/MeOH.[3] |
| Acetaminophen/Caffeine | 93 | 97 | A promising safer alternative.[3] | |
| Heptane/Acetone | Ibuprofen/Caffeine | 87 | 94 | Comparable performance to DCM/MeOH. |
| Acetaminophen/Caffeine | 90 | 96 |
The following are detailed methodologies for the key experiments cited in the comparison of solvent systems for API purification[3][4].
1. Thin-Layer Chromatography (TLC) for Solvent Screening:
-
Objective: To determine the optimal composition of the solvent blends that provides a retention factor (Rf) value between 0.4 and 0.8 for the target compounds, which is considered ideal for column chromatography.
-
Procedure:
-
Prepare various blends of the greener solvents (e.g., heptane/ethyl acetate) in different ratios.
-
Spot the model API mixture onto silica gel TLC plates.
-
Develop the TLC plates in chambers containing the different solvent blends.
-
Visualize the developed plates under a UV lamp at 254 nm.
-
Calculate the Rf value for each compound in each solvent blend.
-
Select the solvent blend composition that yields Rf values in the desired range.
-
2. Column Chromatography for API Purification:
-
Objective: To separate and purify the components of the model API mixture using the selected solvent systems and quantify the recovery and purity of the eluted compounds.
-
Column Preparation:
-
A glass chromatography column is packed with a slurry of silica gel in the chosen eluent.
-
A thin layer of sand is added on top of the silica gel bed to prevent disturbance.
-
-
Sample Loading:
-
A mixture of the model APIs (e.g., 33 mg each of ibuprofen, acetaminophen, and caffeine) is dissolved in a minimal amount of the mobile phase.
-
The dissolved sample is carefully loaded onto the top of the silica gel column.
-
-
Elution and Fraction Collection:
-
The column is eluted with the selected solvent system (e.g., heptane/ethyl acetate).
-
Fractions of the eluate are collected sequentially.
-
-
Analysis:
-
The collected fractions are analyzed by High-Performance Liquid Chromatography (HPLC) to identify the fractions containing the purified APIs and to determine their purity.
-
The fractions containing the pure API are combined, and the solvent is evaporated to determine the recovery percentage.
-
3. High-Performance Liquid Chromatography (HPLC) for Analysis:
-
Objective: To quantify the purity and recovery of the APIs from the collected fractions.
-
Instrumentation: An HPLC system equipped with a C18 column and a Diode Array Detector (DAD).
-
Mobile Phase: A gradient of 20 mM phosphoric acid in deionized water (Mobile Phase A) and methanol (Mobile Phase B).
-
Flow Rate: 0.6 mL/min.
-
Detection: UV detection at 265 nm.
-
Injection Volume: 5 µL.
The following diagram illustrates a typical workflow for selecting and validating a greener solvent alternative for a chromatographic purification process.
Caption: A flowchart illustrating the systematic approach to selecting and implementing a greener solvent system for chromatographic purification.
References
- 1. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Efficacy comparison of drugs containing the (3,3-Dimethylcyclobutyl)methanol moiety
A comprehensive search for approved or late-stage clinical drugs containing the specific (3,3-Dimethylcyclobutyl)methanol moiety has revealed no such pharmaceuticals currently on the market or in advanced stages of development. Therefore, a direct efficacy comparison as requested is not feasible due to the lack of suitable drug candidates.
Initial investigations into potential drug candidates, such as Telotristat ethyl and Ibezapolstat, determined that their chemical structures do not contain the this compound moiety. Subsequent targeted searches for pharmaceuticals incorporating this specific chemical group were also unsuccessful in identifying any established therapeutic agents.
The search results primarily identified the this compound structure and its derivatives as commercially available chemical building blocks for research and development purposes. For instance, compounds like "(3,3-Dimethyl-1-(thiophen-3-yl)cyclobutyl)methanol" are available from chemical suppliers for laboratory use. While patents disclosing compounds with this moiety exist, there is no publicly available information to suggest that these have been developed into therapeutic drugs with associated efficacy data, clinical trial results, or well-defined signaling pathways.
Additionally, searches for structurally related compounds, such as those containing a (3,3-Difluorocyclobutyl)methanol or (3,3-Dimethoxy-1-methylcyclobutyl)methanol moiety, also did not yield any approved drug products for comparison.
Due to the absence of marketed or late-stage clinical drugs featuring the this compound moiety, the core requirements of this comparison guide, including the presentation of quantitative efficacy data, detailed experimental protocols, and visualization of signaling pathways, cannot be fulfilled. The available information is limited to the synthesis and supply of this chemical structure as a research chemical, not as an active pharmaceutical ingredient in established medicines.
Safety Operating Guide
Personal protective equipment for handling (3,3-Dimethylcyclobutyl)methanol
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling (3,3-Dimethylcyclobutyl)methanol (CAS: 75017-17-3). The information is tailored for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound could be located. The following guidance is based on the safety data of a structurally similar compound, cyclohexylmethanol, and general best practices for handling flammable organic alcohols. It is imperative to handle this chemical with caution and to perform a risk assessment prior to use.
Key Safety and Physical Properties
The following table summarizes the known and inferred quantitative data for this compound. Data for cyclohexylmethanol is used as a reference.
| Property | Value | Source/Reference |
| CAS Number | 75017-17-3 | --INVALID-LINK--[1] |
| Molecular Formula | C7H14O | --INVALID-LINK--[1] |
| Molecular Weight | 114.19 g/mol | --INVALID-LINK--[1] |
| Physical State | Liquid (inferred) | General knowledge of similar alcohols |
| Boiling Point | 181 °C / 357.8 °F (Cyclohexylmethanol) | --INVALID-LINK--[2] |
| Flash Point | 71 °C / 159.8 °F (Cyclohexylmethanol) | --INVALID-LINK--[2] |
| Purity | ≥97% | --INVALID-LINK--[3] |
| Storage Temperature | Room Temperature | --INVALID-LINK--[1] |
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory to prevent exposure.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles or a face shield. | Protects against splashes and vapors that can cause eye irritation.[4] |
| Skin Protection | - Gloves: Nitrile or neoprene gloves. Inspect for tears or holes before use.- Lab Coat: Flame-retardant lab coat or 100% cotton.[5]- Footwear: Closed-toe shoes. | Prevents skin contact, which may cause irritation.[6] Nitrile and neoprene offer good resistance to alcohols.[1] Flame-retardant or cotton lab coats provide a barrier against accidental splashes and fire hazards.[5] |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood.[5] If ventilation is inadequate or for large spills, use a NIOSH-approved respirator with an organic vapor cartridge. | Minimizes inhalation of potentially harmful vapors.[6] |
Operational Plan: Step-by-Step Handling Procedure
This protocol outlines the safe handling of this compound from receipt to use.
-
Receiving and Inspection:
-
Upon receipt, inspect the container for any signs of damage or leaks.
-
Verify that the label matches the product ordered.
-
Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[5]
-
-
Preparation and Pre-Use Checks:
-
Handling and Dispensing:
-
Post-Handling:
-
After use, securely seal the container.
-
Clean the work area thoroughly.
-
Remove and properly dispose of contaminated gloves.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and ensure safety.
-
Waste Collection:
-
Waste Storage:
-
Store the waste container in a well-ventilated, designated hazardous waste accumulation area, away from incompatible materials.
-
Keep the waste container tightly sealed except when adding waste.[7]
-
-
Waste Disposal:
-
Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Emergency Procedures
In the event of an emergency, follow these procedures:
| Emergency Situation | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[9] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[9] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[9] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[10] |
| Spill | - Small Spill: Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite). Place the contaminated material in a sealed container for disposal.[5]- Large Spill: Evacuate the area immediately. Notify your institution's EHS and emergency response team.[9] |
| Fire | Use a dry chemical, CO2, or alcohol-resistant foam extinguisher. Do not use water, as it may be ineffective.[2] |
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound.
References
- 1. dupont.com.sg [dupont.com.sg]
- 2. fishersci.com [fishersci.com]
- 3. calpaclab.com [calpaclab.com]
- 4. CDC - NIOSH Pocket Guide to Chemical Hazards - Ethyl alcohol [cdc.gov]
- 5. - Division of Research Safety | Illinois [drs.illinois.edu]
- 6. int-enviroguard.com [int-enviroguard.com]
- 7. csn.edu [csn.edu]
- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
